molecular formula C43H71NaO11 B10764454 Narasin sodium

Narasin sodium

カタログ番号: B10764454
分子量: 787.0 g/mol
InChIキー: NBRZEFXQRCTYMC-WHIXXYDISA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Narasin sodium is a useful research compound. Its molecular formula is C43H71NaO11 and its molecular weight is 787.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H71NaO11

分子量

787.0 g/mol

IUPAC名

sodium (2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate

InChI

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1

InChIキー

NBRZEFXQRCTYMC-WHIXXYDISA-M

異性体SMILES

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]

正規SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]

製品の起源

United States

Foundational & Exploratory

The Production of Narasin by Streptomyces aureofaciens: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin, a polyether ionophore antibiotic, is a secondary metabolite produced by the fermentation of Streptomyces aureofaciens.[1][2][3] This document provides an in-depth technical guide on the core aspects of Narasin production, including its biosynthesis, fermentation, and downstream processing. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important antimicrobial agent. The guide details experimental protocols, summarizes key data, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of the processes involved in generating Narasin from its native producer.

Introduction

Narasin is a member of the polyether class of antibiotics, characterized by a complex cyclic structure containing multiple ether linkages.[4] It is produced by strains of Streptomyces aureofaciens and exhibits potent activity against Gram-positive bacteria, anaerobic bacteria, and fungi.[5] Its primary application is in veterinary medicine as a coccidiostat in poultry and a growth promotant in ruminants. The biosynthesis of Narasin, like other polyether antibiotics, follows the polyketide pathway, a common route for the synthesis of complex natural products in Streptomyces. The regulation of its production is likely controlled by a complex signaling network, which is typical for secondary metabolite biosynthesis in this genus.

Narasin Biosynthesis

The biosynthesis of Narasin in Streptomyces aureofaciens is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster. While the specific gene cluster for Narasin in S. aureofaciens has not been explicitly detailed in the available literature, the general pathway for polyether antibiotic biosynthesis provides a strong model.

The process begins with small carboxylic acid precursors, such as propionate (B1217596) and butyrate, which are sequentially added to a growing polyketide chain. This chain elongation is catalyzed by a series of PKS modules, each responsible for the addition and modification of a specific extender unit. Following the assembly of the linear polyketide backbone, a series of post-PKS modifications, including oxidative cyclization, forms the characteristic cyclic ether rings of the Narasin molecule.

Proposed Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for Narasin, based on the general model for polyether ionophore biosynthesis.

Narasin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modification Propionyl_CoA Propionyl-CoA PKS_Module_1 PKS Module 1 Propionyl_CoA->PKS_Module_1 Methylmalonyl_CoA Methylmalonyl-CoA PKS_Module_2 PKS Module 2 Methylmalonyl_CoA->PKS_Module_2 Ethylmalonyl_CoA Ethylmalonyl-CoA PKS_Module_n PKS Module 'n' Ethylmalonyl_CoA->PKS_Module_n PKS_Module_1->PKS_Module_2 PKS_Module_2->PKS_Module_n Linear_Polyketide Linear Polyketide Chain PKS_Module_n->Linear_Polyketide Oxidative_Cyclization Oxidative Cyclization Linear_Polyketide->Oxidative_Cyclization Narasin Narasin Oxidative_Cyclization->Narasin

Caption: Proposed biosynthetic pathway of Narasin via a Type I Polyketide Synthase.

Regulatory Network of Narasin Production

The production of secondary metabolites like Narasin in Streptomyces is tightly regulated by complex signaling networks. While the specific regulatory pathway for Narasin in S. aureofaciens is not fully elucidated, it is likely governed by mechanisms common to other antibiotic biosynthetic pathways in this genus. A key regulatory element in many Streptomyces species is the γ-butyrolactone (GBL) autoregulator-receptor system.

In S. aureofaciens, a GBL system involving SagA (a GBL synthase homolog) and SagR (a GBL receptor homolog) has been shown to regulate the production of the antibiotic auricin. It is plausible that a similar system is involved in the regulation of Narasin production. In this proposed model, a GBL signaling molecule accumulates during cell growth and, upon reaching a threshold concentration, binds to a receptor protein. This binding event alleviates the repression of a pathway-specific activator gene, leading to the transcription of the Narasin biosynthetic gene cluster.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the regulation of Narasin production.

Narasin_Regulation cluster_gbl GBL Signaling cluster_receptor Receptor and Repression cluster_activation Activation of Biosynthesis GBL_Synthase GBL Synthase (e.g., SagA homolog) GBL γ-Butyrolactone (GBL) GBL_Synthase->GBL synthesis GBL_Receptor GBL Receptor (e.g., SagR homolog) GBL->GBL_Receptor binding Repressor_Complex Receptor-DNA Complex (Repression) GBL_Receptor->Repressor_Complex dissociation Activator_Gene Activator Gene Promoter Repressor_Complex->Activator_Gene represses Activator_Protein Pathway-Specific Activator (e.g., SARP) Activator_Gene->Activator_Protein transcription & translation Narasin_BGC Narasin Biosynthetic Gene Cluster (BGC) Activator_Protein->Narasin_BGC activates transcription Narasin_Workflow cluster_fermentation Fermentation cluster_recovery Primary Recovery cluster_purification Purification Inoculum Inoculum Preparation (S. aureofaciens) Fermentation Submerged Aerobic Fermentation Inoculum->Fermentation Filtration Broth Filtration Fermentation->Filtration Extraction Solvent Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product Pure Narasin Crystallization->Final_Product

References

An In-depth Technical Guide to Narasin Sodium: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is structurally a derivative of salinomycin, containing an additional methyl group.[2] Primarily utilized in the veterinary field as a coccidiostat to control gastrointestinal parasites in poultry and as a growth promotant, narasin sodium has also garnered significant interest in biomedical research for its antimicrobial and potential anticancer activities.[2][3] Its biological functions are intrinsically linked to its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across biological membranes.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the analysis of this compound.

Chemical Structure and Identification

This compound is the salt form of narasin, a complex molecule characterized by a polycyclic ether structure with a carboxylic acid group. The presence of this acidic function allows for the formation of the sodium salt.[5][6]

Chemical Structure of Narasin

G cluster_polyether Polyether Backbone A Tetrahydropyran B Spiroketal A->B ether linkage D Carboxylic Acid A->D side chain C Tetrahydrofuran B->C spiro linkage C->A ether linkage Na Na+ D->Na ionic bond

Caption: Simplified representation of Narasin's core structural features.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
CAS Number 58331-17-2[7][8]
Molecular Formula C43H71NaO11[7][8]
Molecular Weight 787.00 g/mol [7][8]
Synonyms 4-Methylsalinomycin sodium, Monteban, Narasin A[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, handling, and analysis.

Table 2: Physicochemical Properties of Narasin and this compound

PropertyValueReference(s)
Appearance White solid[6]
Melting Point (Narasin) 98-100 °C[9]
Melting Point (this compound) 158-160 °C (crystalline)[4]
Solubility Soluble in ethanol, methanol, DMF, DMSO, acetone, benzene, chloroform, ethyl acetate. Insoluble in water.[4][6]
pKa (Narasin) 7.9 (in 80% aqueous DMF)
Purity ≥98% by HPLC[6][7][8]
Storage Conditions -20°C[6]

Biological Activity and Mechanism of Action

Ionophoric Activity

Narasin's primary mechanism of action is its function as a carrier ionophore. It forms lipid-soluble, reversible complexes with monovalent cations, with a preference for K+, Na+, and Rb+.[4] This complexation allows narasin to transport these ions across cellular and mitochondrial membranes, disrupting the natural ion gradients. The resulting alteration in transmembrane electrical potential and ion concentrations critically affects cellular function and metabolism, leading to cell death, particularly in coccidia and certain bacteria.[4]

G cluster_membrane Cell Membrane Membrane Extracellular Space Lipid Bilayer Intracellular Space Narasin_out Narasin Complex Narasin-Cation Complex Narasin_out->Complex Binds Cation Cation_out K+/Na+ Cation_out->Complex Narasin_in Narasin Complex->Narasin_in Transports across membrane Cation_in K+/Na+ Disruption of Ion Gradient Narasin_in->Cation_in Releases Cation G Narasin Narasin IKK IKK Complex Narasin->IKK Inhibits Apoptosis Apoptosis Narasin->Apoptosis Induces IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα NFkB NF-κB pIkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene G start Start weigh Weigh Feed Sample start->weigh extract Extract with Methanol/Phosphate Buffer weigh->extract shake Mechanical Shaking extract->shake centrifuge Centrifuge shake->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate RP-HPLC Separation (C18 Column) inject->separate derivatize Post-Column Derivatization (DMAB) separate->derivatize detect UV-Vis Detection (600 nm) derivatize->detect quantify Quantify against Standards detect->quantify end End quantify->end

References

In-Depth Technical Guide: Narasin Sodium (CAS Number: 58331-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Narasin (B1676957) sodium, a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens, is a well-established anticoccidial agent in veterinary medicine. Its primary mechanism of action involves the disruption of ion gradients across cellular membranes, leading to cell death. Beyond its antiparasitic applications, emerging research has unveiled its potential as an anticancer agent, attributed to its ability to modulate critical signaling pathways, including the NF-κB, TGF-β/SMAD3, and IL-6/STAT3 pathways. This technical guide provides a comprehensive overview of Narasin sodium, encompassing its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and a visual representation of its known signaling interactions. The information presented herein is intended to support further research and development of this compound for therapeutic applications.

Physicochemical and Pharmacokinetic Properties

This compound is a complex molecule with a defined set of physicochemical characteristics that dictate its biological activity and formulation considerations.

PropertyValueReference
CAS Number 58331-17-2[1]
Molecular Formula C₄₃H₇₁NaO₁₁[1]
Molecular Weight 787.0 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol (B129727). Sparingly soluble in aqueous solutions.[1][2]
Storage Temperature -20°C[2]

Pharmacokinetic studies indicate that narasin is rapidly metabolized in the liver and primarily eliminated through feces within a few days of administration.[3]

Mechanism of Action

This compound functions as a monovalent cation ionophore, forming lipid-soluble complexes with cations like Na⁺, K⁺, and Rb⁺.[3] This facilitates their transport across biological membranes, disrupting the electrochemical gradients essential for cellular function and leading to cell death.[3] This ionophoric activity is the basis for its potent anticoccidial effects.

Recent studies have elucidated additional mechanisms of action, particularly in the context of cancer biology. Narasin has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, with an IC50 of 3.2 µM.[4] Furthermore, it has been demonstrated to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.[5]

Experimental Data

In Vitro Cytotoxicity

Narasin has demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer (ER+)2.219[5]
T47DBreast Cancer (ER+)3.562[5]
MDA-MB-231Breast Cancer (Triple-Negative)11.76[5]
In Vivo Toxicity

Acute toxicity studies have been conducted in several animal species.

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference
Various Laboratory AnimalsOral>10 to 40.8[6]
Antimicrobial Activity

Narasin exhibits activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for Enterococcus faecium has been a subject of study.

OrganismMethodMIC Range (mg/L)Reference
Enterococcus faeciumBroth Microdilution0.03–32[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative determination of this compound in various matrices.

5.1.1 Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Dimethylaminobenzaldehyde

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) columns (e.g., silica)

5.1.2 Sample Preparation (from Feed)

  • Weigh a representative sample of the feed material.

  • Extract this compound with a solution of methanol and K₂HPO₄ solution (9:1, v/v) by mechanical shaking.[8]

  • Filter the extract to remove particulate matter.

  • For premixtures, a modification of the method may be required for acceptable reproducibility.[8]

5.1.3 Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Phenomenex Aqua® 5 µm, 150 × 2 mm).[9]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[9]

  • Flow Rate: As appropriate for the column dimensions.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 2 µL.[9]

5.1.4 Post-Column Derivatization and Detection

  • Derivatize the eluent with dimethylaminobenzaldehyde.

  • Detect Narasin at a wavelength of 600 nm.[8]

  • Alternatively, for LC-MS/MS analysis, use an electrospray ion source in positive MRM mode, monitoring transitions such as 787.5 > 431.3 for quantification.[9]

5.1.5 Experimental Workflow for HPLC Analysis

HPLC_Workflow Sample Sample Collection (e.g., Feed, Premix) Extraction Extraction (Methanol/K2HPO4) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Derivatization Post-Column Derivatization (Dimethylaminobenzaldehyde) HPLC->Derivatization Detection Detection (UV at 600 nm or MS/MS) Derivatization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Anticoccidial Sensitivity Testing

This protocol describes a method to evaluate the efficacy of Narasin against Eimeria species in broiler chickens.

5.2.1 Experimental Animals and Housing

  • One-day-old broiler chicks housed in suspended cages to prevent prior exposure to coccidia.[10]

5.2.2 Experimental Design

  • Randomly allocate birds to different treatment groups:

    • Uninfected, untreated control.

    • Infected, untreated control.

    • Infected, treated with varying concentrations of Narasin in the feed (e.g., 60, 80, 100 ppm).[11]

    • Infected, treated with a positive control anticoccidial drug.

  • Provide medicated feed to the respective groups for a specified period before and after infection.

5.2.3 Infection

  • At a specified age (e.g., 14 days), orally inoculate birds in the infected groups with a known number of sporulated Eimeria oocysts.[10]

5.2.4 Data Collection and Analysis

  • Monitor and record weight gain and feed conversion ratios.

  • At a set time post-infection (e.g., 6-7 days), sacrifice a subset of birds from each group.

  • Perform intestinal lesion scoring to assess the severity of coccidial infection.

  • Statistically analyze the data to determine the efficacy of Narasin in controlling coccidiosis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

5.3.1 Materials and Reagents

  • This compound

  • Bacterial strains (e.g., Enterococcus faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

5.3.2 Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the Narasin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03–32 mg/L).[7]

  • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at the optimal temperature for the bacterium for 18-24 hours.

  • Determine the MIC as the lowest concentration of Narasin that completely inhibits visible bacterial growth.

Signaling Pathway Modulation

Narasin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and metastasis.

Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling

In estrogen receptor-positive breast cancer cells, Narasin has been demonstrated to inhibit the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[5] This leads to a reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Signaling_Pathway cluster_TGF TGF-β Pathway cluster_IL6 IL-6 Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R pSTAT3 p-STAT3 IL6R->pSTAT3 Phosphorylation pSTAT3->Nucleus Narasin Narasin Narasin->pSMAD23 Narasin->pSTAT3 EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Gene Transcription Metastasis Metastasis EMT->Metastasis

Caption: Narasin's inhibition of TGF-β/SMAD3 and IL-6/STAT3 pathways.

6.1.1 Experimental Protocol: Western Blot for Phosphorylated SMAD3

This protocol is for the detection of phosphorylated SMAD3 (p-SMAD3) in cell lysates to assess the inhibitory effect of Narasin.

1. Cell Culture and Treatment:

  • Culture cells (e.g., MCF-7) to 70-80% confluency.

  • Treat cells with desired concentrations of Narasin for a specified time.

  • Stimulate with TGF-β to induce SMAD3 phosphorylation.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer:

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody specific for p-SMAD3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot using a chemiluminescence detection system.

  • Normalize the p-SMAD3 signal to total SMAD3 or a loading control (e.g., GAPDH).

Conclusion

This compound is a molecule of significant interest, with a well-defined role in veterinary medicine and a promising future in oncology. Its multifaceted mechanism of action, targeting fundamental cellular processes such as ion transport and key signaling pathways, provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to further explore and harness the therapeutic potential of this compound. Rigorous and standardized methodologies will be crucial in translating the preclinical findings into clinically relevant applications.

References

An In-depth Technical Guide to Narasin Sodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Narasin (B1676957) sodium, a polyether ionophore antibiotic, has garnered significant attention for its potent biological activities, including its established use as a coccidiostat in veterinary medicine and its emerging potential as an anticancer agent. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanisms of action, and relevant experimental data for narasin sodium. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts by scientists and professionals in the field.

Core Properties of this compound

This compound is the sodium salt of narasin, a carboxylic acid produced by fermentation of Streptomyces aureofaciens. Its ionophoric nature, allowing for the transport of cations across lipid membranes, is central to its biological function.

Physicochemical Data

A summary of the key quantitative data for narasin and this compound is presented in Table 1.

PropertyThis compoundNarasin (Free Acid)
Molecular Formula C43H71NaO11C43H72O11
Molecular Weight 787.01 g/mol 765.0 g/mol
Appearance White to off-white crystalline powderWhite solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water.Soluble in methanol, ethanol, DMSO, and DMF. Practically insoluble in water.
Storage -20°C-20°C

Mechanism of Action

This compound's primary mechanism of action is its function as an ionophore, which disrupts ion gradients across cellular membranes. This activity underlies its antimicrobial and, in part, its anticancer effects. Furthermore, recent research has elucidated its role in modulating key cellular signaling pathways implicated in cancer progression.

Ionophoric Activity

Narasin forms a lipid-soluble complex with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across biological membranes. This disruption of the normal ion balance can lead to osmotic stress, metabolic disruption, and ultimately, cell death in susceptible organisms.

Anticancer Activity and Signaling Pathway Modulation

Narasin has demonstrated significant anticancer activity, particularly against estrogen receptor-positive (ER+) breast cancer cells.[1][2] Its mechanisms involve the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. These effects are mediated through the modulation of several critical signaling pathways.

Narasin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. This inhibition is achieved by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB. The lack of IκBα phosphorylation prevents its degradation and subsequent translocation of the active NF-κB dimer to the nucleus, thereby blocking the transcription of NF-κB target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Narasin Narasin Narasin->IKK Inhibits Proteasome Proteasome IkBa_p->Proteasome Degradation Gene Target Gene Transcription NFkB_n->Gene

Caption: Narasin inhibits the NF-κB signaling pathway.

In ER+ breast cancer cells, narasin has been found to inhibit metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1][2] It achieves this by inhibiting the phosphorylation of SMAD2/3 and STAT3, key downstream effectors of these pathways. This leads to a reversal of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[1]

TGF_IL6_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R STAT3 STAT3 IL6R->STAT3 Phosphorylates Narasin Narasin Narasin->TGFbR Narasin->IL6R pSMAD23 p-SMAD2/3 pSMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->pSMAD_complex pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer SMAD4 SMAD4 SMAD4->pSMAD_complex EMT EMT Gene Transcription pSMAD_complex->EMT pSTAT3_dimer->EMT

Caption: Narasin inhibits TGF-β/SMAD3 and IL-6/STAT3 pathways.

Quantitative Data on Biological Activity

The anticancer efficacy of narasin has been quantified in various cancer cell lines. Table 2 summarizes the half-maximal inhibitory concentration (IC50) values for narasin in several breast cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7ER+ Breast Cancer2.219
T47DER+ Breast Cancer3.562
MDA-MB-231Triple-Negative Breast Cancer11.76

In vivo studies using a nude mouse subcutaneous xenograft model with MCF-7 cells have shown that intraperitoneal administration of narasin at 0.5 and 1.5 mg/kg for 14 days resulted in tumor growth inhibition of 14.9% and 40.1%, respectively, without significant changes in body weight.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the effect of narasin on breast cancer cell viability.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of narasin (e.g., 1-10 µM) for 72 hours. Include a vehicle-treated control group.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of narasin concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the general steps for assessing the effect of narasin on the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency. Pre-treat with desired concentrations of narasin (e.g., 0.005-0.05 µM) for a specified time (e.g., 24 hours).

  • Stimulation (if necessary): For pathways like TGF-β and IL-6, stimulate the cells with the respective ligands (e.g., TGF-β at 10 ng/mL or IL-6 at 50 ng/mL) for a short period (e.g., 30 minutes) before harvesting.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-SMAD2/3, SMAD2/3, p-STAT3, STAT3, p-IκBα, and IκBα.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration Assay (Wound Healing Assay)

This protocol is used to assess the effect of narasin on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow to 100% confluency.

  • Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of narasin (e.g., 0.005-0.05 µM for MCF-7/T47D; 2.5-5 µM for MDA-MB-231).

  • Image Acquisition: Capture images of the wound at 0 and 24 hours.

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of narasin on the invasive potential of cancer cells.

  • Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size).

  • Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of narasin.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Data Analysis: Count the number of invaded cells in several random fields under a microscope and express the results as a percentage of the control.

Preclinical Research Workflow

The development of this compound as a potential therapeutic agent follows a standard preclinical research workflow.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Drug Formulation CellViability Cell Viability Assays (IC50 Determination) Mechanism Mechanism of Action Studies (Signaling Pathways) CellViability->Mechanism MigrationInvasion Migration & Invasion Assays Mechanism->MigrationInvasion Xenograft Xenograft Models (Tumor Growth Inhibition) MigrationInvasion->Xenograft Toxicity Toxicity Studies (Dose Escalation) Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Toxicity->PKPD Formulation Formulation Development Formulation->Xenograft

Caption: Preclinical research workflow for this compound.

Conclusion

This compound is a multifaceted compound with well-defined physicochemical properties and a growing body of evidence supporting its potential as an anticancer therapeutic. Its ability to act as an ionophore and to modulate key signaling pathways such as NF-κB, TGF-β/SMAD3, and IL-6/STAT3 provides a strong rationale for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Ionophoric Mechanism of Action of Narasin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by fermentation of Streptomyces aureofaciens, is a crucial molecule in veterinary medicine, primarily utilized for its potent anticoccidial and growth-promoting properties. Its biological activity is contingent upon its ability to selectively bind and transport monovalent cations across lipid bilayers, thereby disrupting essential ion gradients in target organisms. This technical guide provides a comprehensive overview of the core mechanism of action of narasin as an ionophore, detailing its ion selectivity, the structural basis of cation complexation, and its profound impact on the physiology of susceptible organisms. This document synthesizes quantitative data, outlines detailed experimental protocols for the study of its ionophoric activity, and presents visual representations of the key molecular processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Narasin belongs to the class of carboxylic ionophores, which are distinguished by their ability to form lipid-soluble complexes with cations and facilitate their transport across biological membranes.[1][2] Structurally, narasin is closely related to salinomycin, differing by a single methyl group.[1] This seemingly minor structural variance can influence its biological activity and selectivity. The primary therapeutic application of narasin is the prevention and control of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] Its efficacy stems from its ability to disrupt the intracellular ion homeostasis of the parasite.[1][2] Furthermore, narasin exhibits antimicrobial activity, primarily against Gram-positive bacteria, which underpins its use as a growth promotant in livestock by modulating the gut microbiota.[2] A thorough understanding of its mechanism of action at a molecular level is paramount for optimizing its current applications and exploring potential new therapeutic avenues.

The Ionophore Mechanism of Narasin

The ionophoric action of narasin is a multi-step process involving cation complexation, diffusion across the lipid bilayer, and cation release. This process is cyclical and can be repeated, leading to a significant disruption of the transmembrane ion gradients.

Ion Selectivity and Affinity

Narasin exhibits a marked preference for monovalent cations, with a particularly high affinity for potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺).[1][2] Its structure is less suited for the complexation of divalent cations. This selectivity is crucial for its biological activity, as the disruption of Na⁺ and K⁺ gradients is a key factor in its antimicrobial and anticoccidial effects. The equilibrium cation binding selectivity of narasin has been a subject of study to understand its transport efficiency in biological systems.[3]

Table 1: Quantitative Data on Narasin Ion Selectivity

CationSelectivity DataReference
K⁺, Na⁺, Rb⁺Preferred monovalent cations for complexation.[1][2]
K⁺ vs. Na⁺Equilibrium binding selectivity has been investigated.[3]

Note: Specific binding constants (Ka) or selectivity ratios from primary literature are essential for a complete quantitative comparison and should be incorporated as available.

Formation of the Narasin-Cation Complex

The narasin molecule possesses a flexible backbone with a series of ether and hydroxyl oxygen atoms that form a hydrophilic pocket. This pre-organized, yet adaptable, cavity is ideal for coordinating a monovalent cation. Upon encountering a cation at the membrane-water interface, narasin undergoes a significant conformational change, wrapping around the ion to form a stable, pseudocyclic structure.[4] The exterior of this complex is lipophilic, composed of the hydrocarbon backbone of the narasin molecule, which facilitates its solubility within the hydrophobic core of the lipid bilayer.[5]

dot

Conformational Change of Narasin upon Cation Binding cluster_0 Aqueous Phase (Exterior) cluster_1 Lipid Bilayer Narasin_open Open Conformation (Extended) Narasin_closed Closed Conformation (Pseudocyclic Complex) Narasin_open->Narasin_closed Cation Binding & Conformational Change Cation_ext K+ / Na+ Narasin_closed->Narasin_open Cation Release & Conformation Reversion

Caption: Conformational transition of narasin.

Transmembrane Ion Transport

Once the lipophilic narasin-cation complex is formed, it diffuses across the lipid bilayer, moving down its concentration gradient. This transport is a carrier-mediated process. Upon reaching the opposite side of the membrane, the cation is released into the aqueous environment, and the narasin molecule reverts to its open conformation, ready to shuttle another ion. This process is electrically neutral, as narasin typically exchanges a cation for a proton (H⁺), or another cation, resulting in no net change in charge across the membrane.[1][2]

dot

Narasin-Mediated Cation Transport Cycle Membrane Extracellular Space Lipid Bilayer Intracellular Space Narasin_ext Narasin (free) Complex_ext Narasin-K+ Complex Narasin_ext->Complex_ext Cation_ext K+ Cation_ext->Complex_ext Binding Complex_int Narasin-K+ Complex Complex_ext->Complex_int Diffusion Narasin_int Narasin (free) Complex_int->Narasin_int Release Cation_int K+ Complex_int->Cation_int NarasinH_int Narasin-H+ Narasin_int->NarasinH_int Protonation H_int H+ H_int->NarasinH_int NarasinH_ext Narasin-H+ NarasinH_int->NarasinH_ext Diffusion NarasinH_ext->Narasin_ext Deprotonation H_ext H+ NarasinH_ext->H_ext

Caption: The cyclical process of narasin-mediated ion transport.

Consequences of Ion Gradient Disruption

The continuous shuttling of cations across the cell membrane by narasin leads to the dissipation of vital Na⁺ and K⁺ concentration gradients. These gradients are essential for numerous cellular processes, including nutrient transport, maintenance of membrane potential, and pH homeostasis.

Effects on Membrane Potential and Cellular Energetics

By equilibrating the distribution of Na⁺ and K⁺ ions, narasin disrupts the electrochemical potential across the cell membrane. This can lead to depolarization of the membrane and interfere with processes that are dependent on the membrane potential, such as ATP synthesis. In mitochondria, the collapse of the ion gradient can uncouple oxidative phosphorylation, leading to a depletion of cellular energy reserves.[6]

Antimicrobial and Anticoccidial Activity

In susceptible Gram-positive bacteria and coccidial parasites, the disruption of ion homeostasis is catastrophic. The influx of Na⁺ and efflux of K⁺ can lead to osmotic swelling, acidification of the cytoplasm, and inhibition of essential metabolic enzymes. This ultimately results in the cessation of growth and cell death. The efficacy of narasin is particularly pronounced against organisms that rely heavily on ion gradients for their survival and proliferation.[1][2]

Experimental Protocols

The study of narasin's ionophoric properties involves a variety of in vitro techniques. Below are outlines of key experimental protocols.

Liposome-Based Ion Flux Assay

This assay is fundamental for demonstrating and quantifying the ionophoretic activity of narasin in a controlled, artificial membrane system.

4.1.1. Preparation of Liposomes:

  • Prepare a lipid solution (e.g., phosphatidylcholine in chloroform) in a round-bottom flask.

  • Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a buffer solution containing a high concentration of the cation of interest (e.g., 100 mM KCl) and a fluorescent pH-sensitive dye (e.g., HPTS).

  • Subject the resulting multilamellar vesicles to several freeze-thaw cycles to increase the encapsulation efficiency.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Remove the external dye and cations by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

4.1.2. Ion Flux Measurement:

  • Dilute the prepared liposomes into an iso-osmotic buffer containing a low concentration of the cation of interest (e.g., K⁺-free buffer).

  • Add a protonophore (e.g., CCCP) to the liposome suspension to facilitate the counter-transport of protons.

  • Monitor the fluorescence of the entrapped pH-sensitive dye using a spectrofluorometer.

  • Initiate the ion flux by adding a known concentration of narasin (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the liposome suspension.

  • The influx of cations mediated by narasin will be coupled to an efflux of protons, leading to a change in the internal pH and a corresponding change in the fluorescence of the dye.

  • The initial rate of fluorescence change is proportional to the rate of ion transport.

dot

Workflow for Liposome-Based Ion Flux Assay Start Start Lipid_Film Prepare Lipid Film Start->Lipid_Film Hydration Hydrate with Cation and Dye Lipid_Film->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion Freeze_Thaw->Extrusion Purification Purify Liposomes Extrusion->Purification Assay_Setup Dilute in Low-Cation Buffer Purification->Assay_Setup Add_Protonophore Add Protonophore Assay_Setup->Add_Protonophore Baseline Measure Baseline Fluorescence Add_Protonophore->Baseline Add_Narasin Add Narasin Baseline->Add_Narasin Measure_Flux Monitor Fluorescence Change Add_Narasin->Measure_Flux End End Measure_Flux->End

Caption: A simplified workflow for assessing narasin's ionophore activity.

In Vitro Anticoccidial Susceptibility Assay

This assay is used to determine the efficacy of narasin against Eimeria species in a cell culture model.

4.2.1. Cell Culture and Parasite Preparation:

  • Culture a suitable host cell line (e.g., Madin-Darby bovine kidney - MDBK cells) in appropriate culture medium until a confluent monolayer is formed in multi-well plates.

  • Obtain sporulated oocysts of the Eimeria species of interest (e.g., E. tenella).

  • Excyst the sporozoites from the oocysts by mechanical grinding and incubation in an excystation medium containing bile and trypsin at 41°C.

  • Purify the sporozoites from oocyst debris by passage through a nylon wool column.

4.2.2. Invasion and Proliferation Assay:

  • Treat the confluent cell monolayers with various concentrations of narasin for a predetermined period.

  • Infect the treated and untreated (control) cell monolayers with a known number of purified sporozoites.

  • Incubate the infected cultures at 41°C in a CO₂ incubator to allow for parasite invasion and intracellular development.

  • After a specific incubation period (e.g., 24-48 hours), fix and stain the cell monolayers.

  • Quantify the number of intracellular parasites (sporozoites and developing stages) in treated versus control wells using microscopy.

  • The reduction in the number of parasites in the narasin-treated wells compared to the control wells is a measure of its anticoccidial activity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Narasin-Cation Complexes

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of the narasin-cation complex in solution.

4.3.1. Sample Preparation:

  • Dissolve a known amount of narasin in a deuterated solvent (e.g., deuterated chloroform (B151607) or methanol).

  • Prepare a stock solution of the salt of the cation of interest (e.g., KCl or NaCl) in the same deuterated solvent.

4.3.2. NMR Titration:

  • Acquire a one-dimensional (¹H) NMR spectrum of the free narasin solution.

  • Perform a titration by adding incremental amounts of the cation salt solution to the narasin solution.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the chemical shift changes of the narasin protons upon cation binding. The magnitude of the chemical shift changes can be used to determine the binding constant.

4.3.3. Structural Analysis:

  • For a saturated narasin-cation complex, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • COSY spectra will help in assigning the proton resonances of the narasin molecule.

  • NOESY spectra will provide information about through-space proximities between protons, which is crucial for determining the three-dimensional conformation of the complex.

  • The NOE data can be used as distance restraints in molecular modeling calculations to generate a high-resolution structure of the narasin-cation complex.[4]

Conclusion

Narasin sodium's efficacy as an anticoccidial and growth promotant is a direct consequence of its well-defined mechanism of action as a monovalent cation ionophore. By selectively binding and transporting cations such as Na⁺ and K⁺ across cellular membranes, narasin disrupts the delicate ionic balance essential for the survival of susceptible organisms. This in-depth technical guide has provided a detailed overview of this mechanism, from the initial cation binding and conformational changes to the subsequent disruption of transmembrane ion gradients and its physiological consequences. The experimental protocols outlined herein offer a foundational framework for researchers to further investigate the nuanced biophysical and biological properties of narasin and other ionophores. A continued and detailed study of these molecules is crucial for the development of new therapeutic strategies and for ensuring their responsible and effective use in veterinary and potentially human medicine.

References

Narasin Sodium: A Technical Guide to its Function as a Monovalent Cation Ionophore

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Narasin (B1676957) sodium is a polyether antibiotic produced by Streptomyces aureofaciens that functions as a highly specific monovalent cation ionophore.[1] Its ability to form lipid-soluble, reversible complexes with cations, particularly sodium (Na⁺) and potassium (K⁺), allows it to facilitate their transport across biological membranes.[1][2] This activity disrupts essential transmembrane ion gradients, leading to profound effects on cellular homeostasis, including the uncoupling of mitochondrial oxidative phosphorylation, induction of endoplasmic reticulum (ER) stress, and modulation of critical signaling pathways such as NF-κB.[1][3] These mechanisms underpin its use as an anticoccidial agent in veterinary medicine and are being actively investigated for their potential in cancer therapy and other research applications.[1][4] This guide provides an in-depth technical overview of Narasin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Narasin's biological activity is rooted in its function as a carrier ionophore, a molecule that binds to an ion, diffuses across a lipid bilayer, and releases the ion on the opposite side.[1] This process is distinct from channel-forming ionophores.

Ion Transport and Selectivity

Narasin is a carboxylic polyether ionophore, possessing a hydrophilic interior that coordinates with monovalent cations and a hydrophobic exterior that allows it to dissolve in the lipid-rich environment of cell membranes.[1][5] It forms dynamically reversible complexes with alkaline ions like K⁺, Na⁺, and Rubidium (Rb⁺).[2] This complexation facilitates an electrically neutral exchange-diffusion type of transport across the membrane, effectively dissipating the normal concentration gradients of these ions.[2] While it transports several monovalent cations, circular dichroism studies have shown that Narasin has a marked equilibrium binding selectivity for K⁺ over Na⁺ in both single-phase solvents and liposome (B1194612) environments.[6]

Disruption of Cellular and Mitochondrial Homeostasis

By collapsing the Na⁺ and K⁺ gradients, Narasin alters the transmembrane electrical potential, which is critical for numerous cellular processes.[2] In Gram-positive bacteria, this influx of cations is coupled with an increase in intracellular H⁺ concentration, forcing the cell to expend energy by activating H⁺ ATPase pumps to expel the excess protons, ultimately leading to energy depletion and cell death.[5]

A primary target of this ion gradient disruption is the mitochondrion. Narasin acts to uncouple oxidative phosphorylation, a process that is highly dependent on the electrochemical gradient across the inner mitochondrial membrane.[1] This disruption of cellular energy homeostasis is a key factor in its cytotoxic and antimicrobial effects.[1]

cluster_membrane Lipid Bilayer p1 p2 p3 p4 align_top align_bottom K_out K+ K_in K+ Na_out Na+ Na_in Na+ Narasin_out Narasin Na_out->Narasin_out Narasin_in Narasin Narasin_Na_complex Narasin-Na+ Complex Narasin_in->Na_in Narasin_in->Narasin_out 4. Return Narasin_K_complex Narasin-K+ Complex Narasin_Na_complex->Narasin_in 2. Transport

Caption: Narasin functions as a carrier ionophore, binding to cations and transporting them across the lipid bilayer.

Key Signaling Pathways Modulated by Narasin

Beyond the direct consequences of ion gradient disruption, Narasin actively modulates specific intracellular signaling pathways, contributing significantly to its anticancer properties.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, cell proliferation, and apoptosis.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon receiving an upstream signal (e.g., from TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene expression. Narasin has been shown to be a potent inhibitor of this pathway, blocking the phosphorylation of IκBα with an IC₅₀ of 3.2 µM.[3] This inhibition prevents NF-κB activation and sensitizes tumor cells to apoptosis.[3][4]

stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK NFkB_inactive NF-κB + IκBα (Inactive) IKK->NFkB_inactive Phosphorylation IkBa_p P-IκBα degradation Proteasomal Degradation IkBa_p->degradation NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription (Proliferation, Anti-apoptosis) nucleus->transcription Narasin Narasin Narasin->IKK Inhibits NFkB_inactive->NFkB_active Release

Caption: Narasin inhibits the NF-κB signaling pathway by blocking the phosphorylation of IκBα.

Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress

Narasin is a known inducer of apoptosis, or programmed cell death.[1][4] One of the key mechanisms is through the induction of ER stress. The ER is vital for protein folding, and disruptions in its function trigger the Unfolded Protein Response (UPR). Prolonged or severe ER stress activates pro-apoptotic signaling cascades. Studies have shown that Narasin can overcome resistance to TRAIL (tumor necrosis factor-related apoptosis-induced ligand), a protein that induces apoptosis, in glioma cells by initiating ER stress.[3][8] This stress leads to the upregulation of death receptors like DR5 and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.[3]

Narasin Narasin ER_Stress Endoplasmic Reticulum Stress Narasin->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR DR5 Upregulation of Death Receptor 5 (DR5) UPR->DR5 cFLIP Downregulation of c-FLIP UPR->cFLIP Caspase8 Caspase-8 Activation DR5->Caspase8 Sensitizes to TRAIL-mediated activation cFLIP->Caspase8 Inhibits Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Narasin induces ER stress, which modulates apoptotic regulators to promote programmed cell death.

Quantitative Data and Efficacy

The biological effects of Narasin have been quantified in various experimental systems. This data is crucial for designing experiments and for understanding its potency.

Table 1: Physicochemical Properties of Narasin Sodium
PropertyValueReference(s)
Synonyms 4-Methylsalinomycin, Monteban, Narasin A[3][9][10]
CAS Number 58331-17-2[10][11]
Molecular Formula C₄₃H₇₁NaO₁₁[11][12]
Molecular Weight 787.0 g/mol [10][11]
Appearance White solid[11]
Purity >98% by HPLC[11]
Solubility Soluble in ethanol, methanol, DMSO, DMF. Insoluble in water.[2][12]
Storage -20°C[10][11]
Table 2: In Vitro Activity and Cytotoxicity of Narasin
Assay / Cell LineEndpointValue (IC₅₀)Reference(s)
NF-κB Signaling Inhibition of IκBα phosphorylation3.2 µM[3]
Antiviral Activity (DENV2) Inhibition of infection0.39 µM[13]
Breast Cancer (MCF-7) Inhibition of cell viability (72h)2.219 µM[13]
Breast Cancer (T47D) Inhibition of cell viability (72h)3.562 µM[13]
Breast Cancer (MDA-MB-231) Inhibition of cell viability (72h)11.76 µM[13]
Table 3: Effects of Narasin on Rumen Fermentation in Steers Fed a High-Forage Diet
ParameterEffect of Narasin SupplementationReference(s)
Acetate Decreased[14]
Propionate Increased[14]
Butyrate Decreased[14]
Total Volatile Fatty Acids (VFA) Increased[14]
Acetate:Propionate Ratio Decreased[14]
Rumen Ammonia Decreased[14]
Rumen pH No effect[14]

Experimental Protocols for Studying Narasin

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of Narasin.

Protocol: In Vitro Cation Transport Assay using Calcein (B42510) Quenching

This assay evaluates the ability of Narasin to transport cations across a lipid membrane by measuring the quenching of a fluorescent dye encapsulated within vesicles.[15][16]

1. Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid stock (e.g., 25 mg/mL in chloroform:methanol). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) containing a self-quenching concentration of calcein (e.g., 16.6 mM). d. Subject the hydrated lipid suspension to multiple freeze-thaw cycles. e. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs of a uniform size.

2. Removal of External Calcein: a. Separate the calcein-loaded LUVs from the non-encapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the same buffer but without calcein.

3. Fluorescence Measurement: a. Dilute the purified LUVs in the assay buffer in a fluorometer cuvette. b. Record the baseline fluorescence (Excitation ~495 nm, Emission ~515 nm). The fluorescence should be low due to self-quenching. c. Add the cation to be tested (e.g., a pulse of CuCl₂) to the outside of the vesicles. d. Add Narasin (dissolved in a suitable solvent like DMSO) to the cuvette to initiate transport. e. Monitor the decrease in fluorescence over time as the external cation is transported into the vesicles and quenches the internal calcein. f. At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and determine the maximal quenching.

start Start step1 Prepare Lipid Film start->step1 step2 Hydrate with Calcein Buffer step1->step2 step3 Extrude to form LUVs step2->step3 step4 Purify LUVs via Size-Exclusion Chromatography step3->step4 step5 Measure Baseline Fluorescence step4->step5 step6 Add Cation (e.g., Cu²⁺) & Narasin step5->step6 step7 Record Fluorescence Quenching step6->step7 end End step7->end

Caption: Workflow for the in vitro calcein quenching assay to measure ionophore activity.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells to assess metabolic activity.[17]

1. Cell Seeding: a. Culture cells (e.g., HepG2, MCF-7) to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/mL). c. Incubate for 24 hours to allow for cell attachment.

2. Drug Exposure: a. Prepare serial dilutions of Narasin in the appropriate cell culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of Narasin. Include solvent controls (e.g., DMSO). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reaction and Measurement: a. Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan (B1609692) crystals. b. Remove the MTT-containing medium. c. Add a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. d. Gently shake the plate to ensure complete dissolution. e. Measure the absorbance at a wavelength of ~570 nm using a microplate reader. f. Calculate cell viability as a percentage relative to the solvent control.

start Start step1 Seed Cells in 96-well Plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat with Narasin (and Controls) step2->step3 step4 Incubate for Desired Time step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 3-4h step5->step6 step7 Solubilize Formazan Crystals step6->step7 step8 Read Absorbance (~570 nm) step7->step8 end End step8->end

Caption: Workflow for assessing cell viability using the colorimetric MTT assay.

Protocol: Analysis of Apoptosis (Annexin V Staining)

This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7][8]

1. Cell Treatment and Harvesting: a. Seed and treat cells with Narasin as described in the cytotoxicity protocol. b. After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA). c. Centrifuge the cell suspension to pellet the cells.

2. Staining: a. Wash the cell pellet with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension. d. Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive). e. Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis: a. Analyze the stained cells promptly using a flow cytometer. b. Use unstained and single-stained controls to set up compensation and gates correctly. c. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

start Start step1 Treat Cells with Narasin start->step1 step2 Harvest Adherent & Floating Cells step1->step2 step3 Wash with Cold PBS step2->step3 step4 Resuspend in Binding Buffer step3->step4 step5 Add Annexin V-FITC & PI step4->step5 step6 Incubate 15 min in Dark step5->step6 step7 Analyze by Flow Cytometry step6->step7 end End step7->end

Caption: Workflow for the detection of apoptosis via Annexin V and Propidium Iodide staining.

Applications in Research and Drug Development

The unique properties of Narasin make it a valuable tool across several scientific disciplines.

  • Antimicrobial and Anticoccidial Research: Narasin is widely used in veterinary medicine to control coccidiosis, a parasitic disease in poultry.[1][2] Its activity against Gram-positive bacteria also makes it a subject of study in the ongoing search for new antimicrobial agents.[5][11]

  • Cancer Research: As a potent inhibitor of NF-κB and an inducer of ER stress and apoptosis, Narasin is being investigated as a selective anti-tumor agent.[1][4] It has shown the ability to sensitize resistant cancer cells to conventional chemotherapeutics, highlighting its potential in combination therapies.[1]

  • Cell Biology Tool: For cell biologists, Narasin serves as a reliable experimental tool for probing the mechanisms of ion transport, studying mitochondrial function, and inducing ER stress under controlled conditions.[1] Its well-defined action as a Na⁺/K⁺ ionophore allows for the precise manipulation of intracellular ion concentrations.

Conclusion

This compound is a potent and specific monovalent cation ionophore with a multifaceted mechanism of action. By disrupting fundamental ion gradients, it impacts cellular energetics and triggers key signaling pathways related to cell survival and death. The quantitative data on its efficacy, combined with established experimental protocols, provide a solid foundation for its use as both a therapeutic candidate and a research tool. For professionals in drug development and life sciences, a thorough understanding of Narasin's function is essential for harnessing its full potential in a range of applications, from combating infectious diseases to developing novel cancer therapies.

References

The Discovery and Isolation of Narasin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narasin (B1676957) is a polyether ionophore antibiotic with significant applications in veterinary medicine as a coccidiostat and growth promotant.[1] Produced by fermentation of Streptomyces species, its discovery and isolation have been pivotal in the management of coccidial infections in poultry.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of narasin, with a focus on the experimental protocols and quantitative data relevant to researchers in drug discovery and development. The mechanism of action, particularly its recently discovered anticancer properties through the inhibition of key signaling pathways, is also detailed.

Discovery and Producing Microorganism

Narasin was first isolated from the fermentation broth of Streptomyces aureofaciens[2][3]. Later, a new strain, Streptomyces lydicus (NRRL 12034), was also identified as a producer of narasin. It belongs to the class of polyether antibiotics, characterized by a multitude of oxygen-containing heterocyclic rings in their structure, which are responsible for their ionophoric activity. Narasin is structurally similar to salinomycin, another polyether antibiotic.

Fermentation for Narasin Production

The production of narasin is achieved through submerged aerobic fermentation of a narasin-producing strain of Streptomyces. While specific media compositions can be optimized, they generally contain assimilable sources of carbon, nitrogen, and inorganic salts.

Fermentation Parameters

Successful fermentation for narasin production relies on the careful control of several key parameters. The table below summarizes typical conditions.

ParameterValue/RangeReference(s)
Producing OrganismStreptomyces aureofaciens, Streptomyces lydicus
Carbon SourcesGlucose, Starch, Dextrin
Nitrogen SourcesPeptone, Enzyme-hydrolyzed casein, Cottonseed meal
pH6.5 - 7.5
Temperature25 - 37 °C (Optimum: 30 °C)
AerationSterile air dispersed through the medium
Fermentation TimePeak production at 2 to 4 days
Experimental Protocol: Shake-Flask Fermentation
  • Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments of a narasin-producing Streptomyces strain into a suitable liquid medium. The culture is incubated on a shaker until a fresh, actively growing culture is obtained.

  • Production Medium: A sterile production medium containing appropriate carbon and nitrogen sources is prepared. The pH of the medium is adjusted to between 6.5 and 7.5 before inoculation.

  • Inoculation and Incubation: The production medium is inoculated with the vegetative inoculum. The shake flasks are then incubated at 30 °C with continuous agitation for 2 to 4 days.

  • Monitoring: The production of narasin can be monitored by taking periodic samples from the fermentation broth and assaying for antibiotic activity.

Isolation and Purification of Narasin

Narasin is recovered from the fermentation broth using a multi-step process involving extraction and chromatography. The general workflow for the isolation and purification of narasin is depicted in the diagram below.

G Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Mycelial_Cake Mycelial Cake Filtration->Mycelial_Cake Broth_Filtrate Broth Filtrate Filtration->Broth_Filtrate Solvent_Extraction Organic Solvent Extraction (e.g., Ethyl Acetate) Mycelial_Cake->Solvent_Extraction Broth_Filtrate->Solvent_Extraction Crude_Extract Crude Narasin Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Benzene_Wash Benzene (B151609) Wash (Removes inactive oils) Silica_Gel_Chromatography->Benzene_Wash Step 1 Elution_1 Elution with Benzene-Ethyl Acetate (B1210297) (9:1) Silica_Gel_Chromatography->Elution_1 Step 2 Elution_2 Elution with Benzene-Ethyl Acetate (4:1) Silica_Gel_Chromatography->Elution_2 Step 3 Narasin_B_Methyl_Ester Narasin B and Methyl Ester Fractions Elution_1->Narasin_B_Methyl_Ester Narasin_Fractions Narasin Fractions Elution_2->Narasin_Fractions Concentration Concentration Narasin_Fractions->Concentration Crystallization Crystallization (Acetone-Water) Concentration->Crystallization Pure_Narasin Pure Crystalline Narasin Crystallization->Pure_Narasin

Figure 1: General workflow for the isolation and purification of narasin.
Experimental Protocol: Extraction and Chromatography

  • Extraction: The fermentation broth is filtered to separate the mycelial cake from the broth filtrate. Both the mycelial cake and the filtrate are extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic extracts are combined and concentrated under vacuum to yield a crude oily residue.

  • Silica Gel Chromatography:

    • The crude extract is dissolved in a minimal amount of benzene and applied to a silica gel column (e.g., Grace-Davison, Grade 62) packed in benzene.

    • The column is first washed with benzene to remove non-polar, inactive oils.

    • Narasin B and narasin methyl ester are eluted with a mixture of benzene and ethyl acetate (9:1).

    • Narasin is then eluted with a mixture of benzene and ethyl acetate (4:1).

    • The elution of the different factors is monitored by thin-layer chromatography (TLC) using a vanillin-H₂SO₄ spray for visualization.

  • Crystallization: The fractions containing pure narasin are combined and concentrated. The resulting residue is dissolved in acetone, and water is added to induce crystallization. The crystalline narasin is collected by filtration and dried under vacuum.

Physical and Chemical Characterization

Narasin has been characterized using various spectroscopic and analytical techniques. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC₄₃H₇₂O₁₁
Molecular Weight765.03 g/mol
AppearanceWhite crystalline solid
Melting Point98-100 °C (recrystallized from acetone-water)
SolubilitySoluble in alcohols, acetone, chloroform, ethyl acetate; Insoluble in water
Spectroscopic Data

While detailed spectra are extensive, key spectroscopic data are summarized below.

Mass Spectrometry: The fragmentation pattern of narasin has been studied using various mass spectrometry techniques. The exact fragmentation is dependent on the ionization method used.

m/zProposed Fragment
Data not available in a comprehensive public format

Mechanism of Action and Biological Activity

Ionophoric Activity

Narasin functions as an ionophore, forming lipid-soluble complexes with monovalent cations (e.g., K⁺, Na⁺) and transporting them across biological membranes. This disrupts the ionic gradients essential for cellular function, leading to the death of susceptible organisms, including coccidia and Gram-positive bacteria.

Anticancer Activity: Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling

Recent studies have revealed that narasin possesses anticancer properties, particularly against estrogen receptor-positive (ER+) breast cancer cells. This activity is attributed to its ability to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.

The diagram below illustrates the inhibitory effect of narasin on these two key signaling pathways involved in cancer cell proliferation, migration, and invasion.

G cluster_tgf TGF-β Signaling cluster_il6 IL-6 Signaling cluster_outcome Cellular Outcome TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p_SMAD3 p-SMAD3 TGF_beta_R->p_SMAD3 SMAD_complex p-SMAD3/SMAD4 Complex p_SMAD3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus_tgf Nucleus SMAD_complex->nucleus_tgf EMT_tgf Epithelial-Mesenchymal Transition (EMT) nucleus_tgf->EMT_tgf Proliferation Cell Proliferation EMT_tgf->Proliferation Migration Cell Migration EMT_tgf->Migration Invasion Cell Invasion EMT_tgf->Invasion IL6 IL-6 IL6_R IL-6 Receptor IL6->IL6_R p_STAT3 p-STAT3 IL6_R->p_STAT3 nucleus_il6 Nucleus p_STAT3->nucleus_il6 EMT_il6 Epithelial-Mesenchymal Transition (EMT) nucleus_il6->EMT_il6 EMT_il6->Proliferation EMT_il6->Migration EMT_il6->Invasion Narasin Narasin Narasin->p_SMAD3 Inhibits phosphorylation Narasin->p_STAT3 Inhibits phosphorylation

Figure 2: Narasin's inhibition of TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.

Narasin has been shown to inhibit the phosphorylation of SMAD3 and STAT3, which are key downstream effectors of the TGF-β and IL-6 signaling pathways, respectively. This inhibition prevents the translocation of these transcription factors to the nucleus, thereby downregulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.

Conclusion

The discovery and isolation of narasin have provided a valuable tool for the control of coccidiosis in veterinary medicine. The methodologies for its production and purification are well-established, relying on classical fermentation and chromatographic techniques. Furthermore, the elucidation of its mechanism of action, including its ionophoric properties and its ability to inhibit key cancer-related signaling pathways, opens up new avenues for its potential therapeutic applications. Further research is warranted to fully explore the therapeutic potential of narasin and its derivatives in oncology.

References

The Ionophore Narasin Sodium: A Technical Guide to its Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by fermentation of Streptomyces aureofaciens, is a well-established anticoccidial agent in veterinary medicine.[1][2] Beyond its antiparasitic activity, narasin exhibits potent antibacterial effects, primarily targeting Gram-positive bacteria.[2][3] This technical guide provides an in-depth analysis of the antibacterial properties of narasin sodium, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects. Additionally, a known resistance mechanism in Enterococcus faecium is detailed. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antibacterial agents.

Mechanism of Action: Disruption of Cation Gradients

Narasin's antibacterial activity stems from its function as a carrier ionophore. It forms a lipid-soluble complex with monovalent cations, preferably potassium (K+), and facilitates their transport across the bacterial cell membrane in an electrically neutral exchange for protons (H+).[1][2][4][5] This action disrupts the crucial transmembrane ion gradients and electrical potential, leading to a cascade of detrimental effects on cellular function and metabolism, ultimately inhibiting bacterial growth and viability.[1][2] Gram-negative bacteria are generally not susceptible to narasin due to the inability of the hydrophobic ionophore molecule to penetrate their outer membrane.

cluster_membrane Bacterial Cell Membrane cluster_complex cluster_disruption Cellular Disruption Extracellular Space Extracellular Space Cytoplasm Cytoplasm Narasin_out Narasin Narasin_K_complex Narasin-K+ Complex Narasin_out->Narasin_K_complex Binds K+ K_out K+ K_out->Narasin_K_complex H_in H+ Ion Gradient\nDisruption Ion Gradient Disruption H_in->Ion Gradient\nDisruption Efflux Narasin_K_complex->H_in Transports K+ into cell, H+ out of cell Membrane Potential\nCollapse Membrane Potential Collapse Ion Gradient\nDisruption->Membrane Potential\nCollapse Metabolic\nInhibition Metabolic Inhibition Membrane Potential\nCollapse->Metabolic\nInhibition Cell Death Cell Death Metabolic\nInhibition->Cell Death

Figure 1: Mechanism of action of Narasin as a K+/H+ antiporter.

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound against a range of clinically relevant Gram-positive bacteria has been evaluated, with the Minimum Inhibitory Concentration (MIC) being a key metric.

Gram-Positive BacteriumStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus spp.Clinical isolates0.06 - 0.250.1250.125[6]
Streptococcus spp.Clinical isolates0.06 - 0.250.1250.125[6]
Clostridium perfringensBroiler isolatesHighly susceptible--[7][8]
Clostridium perfringensPiglet isolates (non-diarrheic)≤ 8--[9]
Clostridium perfringensPiglet isolates (diarrheic)> 256--[9]
Enterococcus faeciumWild-type isolates--ECOFF = 0.5
Enterococcus faeciumnarAB-positive isolates1 - 8Modal MIC = 4-

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. ECOFF (Epidemiological Cut-Off Value) distinguishes wild-type from resistant populations.

Resistance Mechanism in Enterococcus faecium: The NarAB ABC Transporter

A significant mechanism of resistance to narasin in Enterococcus faecium has been identified and is mediated by a two-gene operon, narAB, which encodes an ATP-binding cassette (ABC) transporter. This efflux pump actively removes narasin from the bacterial cell, reducing its intracellular concentration and thus its efficacy. The expression of the narAB operon is inducible by the presence of narasin.

cluster_cell Enterococcus faecium Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NarB NarB (Permease) Narasin_out Narasin NarB->Narasin_out Efflux NarA NarA (ATPase) ADP_Pi ADP + Pi NarA->ADP_Pi Hydrolysis provides energy Narasin_in Narasin Narasin_in->NarB Binds to transporter narAB_operon narAB operon Narasin_in->narAB_operon Induces transcription ATP ATP ATP->NarA Hydrolysis provides energy NarA_protein NarA protein narAB_operon->NarA_protein Translation NarB_protein NarB protein narAB_operon->NarB_protein Translation NarA_protein->NarA NarB_protein->NarB Narasin_out->Narasin_in Enters cell

Figure 2: Narasin resistance via the NarAB ABC transporter efflux pump.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of narasin's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

prep_inoculum 1. Prepare Inoculum - Culture bacteria overnight - Adjust to 0.5 McFarland standard inoculate 3. Inoculate Plates - Dilute inoculum and add to wells prep_inoculum->inoculate prep_plates 2. Prepare Microtiter Plates - Serial two-fold dilutions of narasin in CAMHB - Include positive and negative controls prep_plates->inoculate incubate 4. Incubate - 35°C for 16-20 hours inoculate->incubate read_results 5. Read Results - Determine lowest concentration with no visible growth (MIC) incubate->read_results

Figure 3: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of a 2x working concentration of narasin to the first well of each row to be tested and perform serial two-fold dilutions across the plate by transferring 50 µL from well to well.

    • Include a growth control well (no narasin) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of narasin that completely inhibits visible growth of the organism as detected by the unaided eye.

Bacterial Membrane Potential Assay

This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.[1][6]

Materials:

  • DiSC3(5) stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Buffer (e.g., 5 mM HEPES with 5 mM glucose)

  • This compound solution

  • Valinomycin (B1682140) (as a positive control for depolarization)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with the assay buffer.

    • Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 0.2).

  • Assay Setup:

    • Transfer the cell suspension to a cuvette or microplate well.

    • Add DiSC3(5) to a final concentration of 1-2 µM and allow the dye to be taken up by the cells, which is observed as a quenching of the fluorescence signal as it accumulates in polarized cells.

  • Measurement:

    • Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.

    • Add this compound to the cell suspension and continue to record the fluorescence. Depolarization of the membrane will cause the release of DiSC3(5) and a subsequent increase in fluorescence.

    • As a positive control, add valinomycin to a separate sample to induce complete depolarization.

Quantification of narAB Gene Expression by RT-qPCR

This two-step reverse transcription-quantitative PCR (RT-qPCR) protocol is for measuring the induction of the narAB resistance genes in Enterococcus faecium in response to narasin exposure.

treat_cells 1. Treat Cells - Expose E. faecium to sub-inhibitory concentration of narasin extract_rna 2. RNA Extraction - Isolate total RNA from treated and untreated cells treat_cells->extract_rna cdna_synthesis 3. cDNA Synthesis - Reverse transcribe RNA to cDNA extract_rna->cdna_synthesis qpcr 4. qPCR - Amplify narA, narB, and a reference gene using specific primers cdna_synthesis->qpcr analyze_data 5. Data Analysis - Calculate relative gene expression using the ΔΔCt method qpcr->analyze_data

Figure 4: Workflow for RT-qPCR analysis of narAB gene expression.

Materials:

  • Enterococcus faecium culture

  • This compound

  • RNA extraction kit suitable for Gram-positive bacteria

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers specific for narA, narB, and a housekeeping reference gene (e.g., recA)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Grow E. faecium to mid-logarithmic phase and expose a culture to a sub-inhibitory concentration of narasin for a defined period (e.g., 20 minutes). Maintain an untreated culture as a control.

    • Harvest cells from both cultures and extract total RNA using a suitable kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing the synthesized cDNA, qPCR master mix, and primers for the target genes (narA, narB) and the reference gene.

    • Run the qPCR program on a thermal cycler with real-time detection. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in both the treated and untreated samples.

    • Calculate the relative expression of narA and narB in the narasin-treated sample compared to the untreated control using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound is a potent antibacterial agent against a variety of Gram-positive bacteria, acting through the disruption of essential cation gradients across the cell membrane. Its efficacy can be quantified using standardized methods such as broth microdilution. The emergence of resistance, as exemplified by the NarAB efflux pump in Enterococcus faecium, underscores the importance of understanding the molecular mechanisms by which bacteria counteract the effects of such compounds. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of narasin and other ionophores, aiding in the development of novel antibacterial strategies and the management of resistance.

References

Methodological & Application

Application Notes and Protocols for Narasin Sodium in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Narasin sodium, a cationic ionophore with demonstrated anti-cancer properties. The detailed protocols below are intended to guide researchers in studying the effects of this compound on cancer cell viability, migration, invasion, and apoptosis, as well as its impact on key signaling pathways.

Mechanism of Action

This compound functions as a cationic ionophore, disrupting intracellular ion homeostasis. Its anti-cancer effects are attributed to several mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways. Notably, Narasin has been shown to inhibit NF-κB signaling and inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.[1][2][3][4] Furthermore, some studies suggest that Narasin may induce oxidative stress in cancer cells.

Data Summary

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC₅₀) of Narasin varies across different cancer cell lines, highlighting a degree of selectivity.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
MCF-7Breast (ER+)722.219[2][4]
T47DBreast (ER+)723.562[2][4]
MDA-MB-231Breast (Triple-Negative)7211.76[2][4]
Saos-2Osteosarcoma72~5-10 (65-78% inhibition)
HOSOsteosarcoma72~5-10 (39-49% inhibition)

Note: IC₅₀ values for Saos-2 and HOS are estimated based on reported percentage inhibition.

Effects on Cell Migration and Invasion

Narasin has been demonstrated to inhibit the migration and invasion of cancer cells at concentrations that are not immediately cytotoxic. For instance, in ER+ breast cancer cell lines, concentrations between 0.005 and 0.05 µM significantly inhibited migration.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents like DMSO, methanol, and ethanol, but has limited solubility in water.

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO or methanol.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.[4]

  • Working Solution: For cell culture experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture

The following are general guidelines for the culture of cell lines commonly used in this compound studies.

  • MCF-7 (ER+ Breast Cancer): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.

  • T47D (ER+ Breast Cancer): Culture in RPMI-1640 medium supplemented with 10% FBS, 0.2 units/ml bovine insulin, and 1% penicillin-streptomycin.

  • MDA-MB-231 (Triple-Negative Breast Cancer): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Saos-2 and HOS (Osteosarcoma): Culture in McCoy's 5A Medium (for Saos-2) or DMEM (for HOS), supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2-4: Treatment cluster_2 Day 5: Measurement seed Seed cells in a 96-well plate (4,500-5,500 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of Narasin (0-10 µM) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add 20 µL MTS reagent per well incubate2->add_mts incubate3 Incubate for 2-4h at 37°C add_mts->incubate3 read Read absorbance at 490 nm incubate3->read G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Staining cluster_3 Analysis coat Coat Transwell insert (8 µm pore) with Matrigel add_chemo Add medium with 10% FBS to the lower chamber starve Serum-starve cells seed_cells Seed cells in serum-free medium in the upper chamber add_chemo->seed_cells add_narasin Add Narasin to the lower chamber seed_cells->add_narasin incubate Incubate for 12-24h add_narasin->incubate remove_noninvaded Remove non-invaded cells from the top of the insert incubate->remove_noninvaded fix_stain Fix and stain invaded cells with crystal violet remove_noninvaded->fix_stain image Image and count cells fix_stain->image TGFB_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 SMAD2/3 TGFBR->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Migration, Invasion) Nucleus->Transcription regulates Narasin Narasin Narasin->pSMAD23 inhibits IL6_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription regulates Narasin Narasin Narasin->pSTAT3 inhibits

References

Application of Narasin Sodium in Poultry Coccidiosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore, in the research and control of poultry coccidiosis. This document details its mechanism of action, efficacy against various Eimeria species, and provides standardized protocols for in vivo and in vitro experimental studies.

Application Notes

Narasin sodium, a fermentation product of Streptomyces aureofaciens, is a widely utilized anticoccidial agent in the poultry industry.[1][2] Its primary application is in the prevention and control of coccidiosis, a parasitic disease of the intestinal tract of poultry caused by protozoa of the genus Eimeria.[3] Coccidiosis can lead to significant economic losses due to decreased weight gain, poor feed conversion, and increased mortality.[4]

Mechanism of Action

Narasin functions as a carrier ionophore, forming lipid-soluble, reversible complexes with monovalent cations such as sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺).[1][5][6][7] This complex facilitates the transport of these ions across the cell membranes of the Eimeria parasite.[1][5][6][7] The disruption of the natural transmembrane ion gradients and electrical potentials leads to critical adverse effects on the parasite's cellular function and metabolism, ultimately resulting in cell death.[1][6][7] This ionophore is effective against various intracellular developmental stages of coccidia, including sporozoites and both early and late asexual stages.[1][6][7]

cluster_membrane Eimeria Parasite Cell Membrane cluster_effects Cellular Effects Extracellular Extracellular Space (High Na+) Narasin_Na Narasin-Na+ Complex Extracellular->Narasin_Na Na+ binding Intracellular Intracellular Space (High K+) Narasin_K Narasin-K+ Complex Intracellular->Narasin_K K+ binding Narasin_Na->Intracellular Na+ influx Disruption Disruption of Ion Gradients Narasin_Na->Disruption Narasin_K->Extracellular K+ efflux Narasin_K->Disruption Metabolic Metabolic Dysfunction Disruption->Metabolic Death Parasite Death Metabolic->Death A Day 1: Chick Acclimation (Provide non-medicated feed and water) B Day 14: Treatment Initiation (Introduce narasin-medicated feed) A->B C Day 16: Eimeria Challenge (Oral gavage with sporulated oocysts) B->C D Day 21-23: Data Collection (Weight gain, feed intake, mortality) C->D E Day 23: Lesion Scoring (Post-mortem examination of intestines) D->E F Data Analysis E->F

References

Application Note: Quantification of Narasin Sodium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Narasin (B1676957) is a polyether ionophore antibiotic widely used in the veterinary industry, primarily as a coccidiostat in poultry and to improve feed efficiency in cattle.[1][2] Regulatory agencies have established maximum residue limits (MRLs) for narasin in various animal tissues to ensure consumer safety.[3] Consequently, sensitive and reliable analytical methods are required for the quantitative determination of narasin residues in animal tissues and feedstuffs. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of narasin sodium. The method is suitable for researchers, scientists, and professionals in drug development and food safety.

Principle

Narasin is extracted from the sample matrix using an organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.[3][4] The purified extract is subsequently analyzed by reverse-phase HPLC coupled with a tandem mass spectrometer (MS/MS). Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of narasin from animal tissues and feed.

1.1. Animal Tissues (Muscle, Liver, Kidney, Fat)

This protocol is adapted from a validated method for the determination of narasin in bovine tissues.

  • Homogenization: Weigh approximately 5 g of frozen tissue and homogenize it with dry ice using a food grinder. Allow the homogenized sample to freeze-dry for 24 hours at -20°C.

  • Extraction:

    • To the dried tissue, add a suitable volume of iso-octane/ethyl acetate (B1210297) (90:10, v/v) and four 10 mm steel balls.

    • Homogenize at high speed (e.g., 900 shakes/min) for 5 minutes.

    • Centrifuge the sample at 3000 rpm for 5 minutes at 4°C.

    • Decant the supernatant. Repeat the extraction step with fresh solvent.

    • For fat samples, centrifuge at 4000 rpm for 10 minutes at 20°C and then refrigerate at 4°C for approximately 15 minutes before decanting the solvent to minimize particulate suspension.

  • Drying and Solid-Phase Extraction (SPE):

    • Combine the solvent extracts and pass them through anhydrous sodium sulfate (B86663) to remove residual water.

    • Apply the dried extract to a pre-conditioned silica (B1680970) SPE cartridge.

    • Elute the analyte with ethyl acetate/methanol (B129727) (80:20, v/v).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of methanol for LC-MS/MS analysis.

1.2. Animal Feed

This protocol is based on methods for analyzing narasin in feedstuffs.

  • Extraction:

    • Weigh an appropriate amount of the ground feed sample into a flask.

    • Add a methanol-water mixture (e.g., 90:10, v/v) as the extraction solvent.

    • Shake mechanically for a defined period (e.g., 1 hour).

  • Dilution and Filtration:

    • Filter the extract through a suitable filter paper.

    • If necessary, dilute the filtrate with the extraction solvent to bring the narasin concentration within the calibration range.

    • Filter the final solution through a 0.45 µm membrane filter prior to injection.

HPLC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of narasin.

2.1. HPLC Conditions

ParameterValue
Column Phenomenex Aqua® 5 µm C18, 150 × 2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Autosampler Temp. 4°C
Run Time 10 minutes
Gradient A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute narasin.

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 600°C
Nebulizer Gas 45 psi
Heater Gas 45 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Narasin A

TransitionUseCollision Energy (CE)
787.5 > 431.3Quantification67 eV
787.5 > 531.3Confirmation60 eV
787.5 > 279.2Confirmation73 eV

An internal standard, such as nigercin, can be used for improved quantitative accuracy. The MRM transition for nigercin is typically 746.6 > 729.6.

Data Presentation

The quantitative performance of the HPLC-MS method for narasin analysis is summarized below. The data is compiled from various validation studies.

Method Validation Parameters
ParameterMatrixValueReference
Linearity Range Tissue0.125 - 1.0 µg/mL
Feed20 - 1000 µg/kg
Correlation Coefficient (r²) Tissue0.9995 - 0.9999
Limit of Detection (LOD) Tissue3 - 10 µg/kg
Feed3.0 - 12.3 µg/kg
Limit of Quantification (LOQ) Tissue0.45 - 4.0 ng/g
Feed10 - 43 µg/kg
Accuracy and Precision
MatrixFortification LevelMean Recovery (%)Repeatability (RSDr %)Reference
Muscle15 µg/kg97.85.85
Liver50 µg/kg93.09.55
Kidney15 µg/kg87.87.07
Fat50 µg/kg81.67.82
Broiler Feed20-120 mg/kg82 - 1042.17 - 7.57

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Tissue or Feed Sample homogenization Homogenization (with Dry Ice for Tissues) sample->homogenization extraction Solvent Extraction (e.g., iso-octane/ethyl acetate) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (Silica Cartridge) centrifugation->spe Supernatant evaporation Evaporation (under Nitrogen) spe->evaporation Eluate reconstitution Reconstitution (in Methanol) evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Matrix-Matched Calibration) msms->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various matrices, including animal tissues and feed. The detailed protocols and performance characteristics demonstrate the suitability of this method for routine monitoring and regulatory compliance. The use of tandem mass spectrometry in MRM mode ensures high confidence in the analytical results.

References

Application Notes and Protocols for Testing Narasin Sodium Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by Streptomyces aureofaciens.[1] It is widely used in the veterinary industry as a coccidiostat to control gastrointestinal parasites, particularly Eimeria species in poultry.[2][3] Its mechanism of action involves the formation of lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transporting them across cellular membranes.[2][4] This disruption of ion gradients interferes with cellular function and metabolism, leading to the death of the parasite. Narasin has also demonstrated activity against Gram-positive bacteria and has been investigated for its potential anticancer and antiviral properties.

These application notes provide detailed protocols for researchers to evaluate the in vitro and in vivo efficacy of narasin sodium.

Mechanism of Action: Ionophore Activity

Narasin functions as a mobile ion carrier, facilitating the transport of cations across biological membranes. This process disrupts the electrochemical gradients essential for cellular processes, ultimately leading to cell death in susceptible organisms.

cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular membrane_shape Narasin_out Narasin Narasin_Na_complex Narasin-Na+ Complex Narasin_out->Narasin_Na_complex Binds Na+ Na_out Na+ Na_out->Narasin_Na_complex Narasin_in Narasin Narasin_Na_complex->Narasin_in Transports Na+ across membrane Na_in Na+ Narasin_Na_complex->Na_in Narasin_in->Narasin_out Returns to extracellular space Disruption Disruption of Ion Gradient Na_in->Disruption Cell_Death Cell Death Disruption->Cell_Death cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_data Data Collection Day_0 Day 0: Bird Placement Day_14 Day 14: Coccidial Challenge Day_0->Day_14 Day_21 Day 21: Data Collection 1 Day_14->Day_21 Day_28 Day 28: Data Collection 2 Day_21->Day_28 Weight Body Weight Gain Day_21->Weight Feed Feed Conversion Ratio Day_21->Feed Lesion Intestinal Lesion Scoring Day_21->Lesion Oocyst Oocyst Counts Day_28->Oocyst Control Non-medicated, Non-infected Infected_Control Non-medicated, Infected Infected_Control->Day_14 Infection with Eimeria oocysts Narasin_60 60 ppm Narasin, Infected Narasin_60->Day_14 Narasin_80 80 ppm Narasin, Infected Narasin_80->Day_14 Sample Sample (Feed/Tissue) Extraction Extraction with Methanol/Water Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Derivatization Post-column Derivatization (e.g., with vanillin) HPLC->Derivatization Detection UV/Vis Detector Derivatization->Detection Quantification Quantification Detection->Quantification

References

Protocol for the Solubilization of Narasin Sodium for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Narasin (B1676957) sodium is a polyether ionophore antibiotic with a well-documented history as a coccidiostat in veterinary medicine.[1] Its mechanism of action involves the disruption of ion gradients across cellular membranes by forming lipid-soluble complexes with monovalent cations like K+ and Na+, leading to impaired cellular function and eventual cell death in susceptible organisms.[1][2] Beyond its antimicrobial properties, narasin has garnered significant interest in biomedical research for its potential anticancer activities.[3] Studies have demonstrated its ability to inhibit tumor growth and metastasis, particularly in estrogen receptor-positive breast cancer, by modulating key signaling pathways.[4]

This document provides a detailed protocol for the dissolution of narasin sodium for use in various experimental settings. Due to its poor aqueous solubility, a two-step process involving the preparation of a concentrated stock solution in an organic solvent followed by dilution in aqueous media is required. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its molecular properties and reported inhibitory concentrations in various cell lines.

ParameterValueReference
Molecular Formula C₄₃H₇₁NaO₁₁
Molecular Weight 787.0 g/mol
Purity >98% by HPLC
IC₅₀ (MCF-7 cells, 72h) 2.219 µM
IC₅₀ (T47D cells, 72h) 3.562 µM
IC₅₀ (MDA-MB-231 cells, 72h) 11.76 µM
IC₅₀ (DENV2 infection, 72h) 0.39 µM
IC₅₀ (NF-κB signaling) 3.2 µM

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid form, purity >98%)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.87 mg of this compound (Molecular Weight: 787.0 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.

Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the this compound stock solution into an aqueous cell culture medium for experimental use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve the desired final concentration in the low micromolar or nanomolar range, perform serial dilutions of the stock solution in cell culture medium. This ensures a more accurate final concentration and minimizes the potential for precipitation.

  • Final Dilution: Add the appropriate volume of the diluted this compound solution to the cell culture medium to reach the final desired experimental concentration. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

  • Mixing: Gently mix the final solution by pipetting up and down or by inverting the tube.

  • Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.

Visualizations

Narasin Signaling Pathways

Narasin_Signaling_Pathways Narasin Signaling Pathways cluster_nucleus Nuclear Events Narasin Narasin TGFB_R TGF-β Receptor Narasin->TGFB_R IL6_R IL-6 Receptor Narasin->IL6_R IKK IKK Complex Narasin->IKK SMAD3 SMAD3 TGFB_R->SMAD3 STAT3 STAT3 IL6_R->STAT3 IkBa IκBα IKK->IkBa pSMAD3 p-SMAD3 SMAD3->pSMAD3 P pSTAT3 p-STAT3 STAT3->pSTAT3 P Nucleus Nucleus pSMAD3->Nucleus pSTAT3->Nucleus pIkBa p-IκBα IkBa->pIkBa P NFkB NF-κB pIkBa->NFkB releases NFkB->Nucleus EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Apoptosis Apoptosis Nucleus->Apoptosis Proliferation Cell Proliferation Nucleus->Proliferation Migration_Invasion Migration & Invasion Nucleus->Migration_Invasion

Caption: Narasin inhibits TGF-β/SMAD3, IL-6/STAT3, and NF-κB pathways.

Experimental Workflow for this compound Dissolution

Narasin_Dissolution_Workflow Experimental Workflow for this compound Dissolution step step start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex stock 10 mM Stock Solution vortex->stock store Aliquot and Store at -20°C / -80°C stock->store thaw Thaw Single Aliquot store->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute final_dilution Prepare Final Working Solution dilute->final_dilution use Use Immediately in Experiment final_dilution->use end End use->end

Caption: Workflow for preparing this compound solutions for experiments.

References

Application Notes and Protocols for In Vivo Animal Studies with Narasin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of narasin (B1676957) sodium dosage and experimental protocols for in vivo animal studies. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and safety of narasin.

Overview of Narasin

Narasin is a polyether ionophore antibiotic produced by Streptomyces aureofaciens.[1] It functions by forming lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across cellular membranes. This disruption of ion gradients leads to its biological effects, including anticoccidial and antibacterial activities.[1] While extensively used in veterinary medicine to control coccidiosis in poultry and improve feed efficiency in livestock, recent research has highlighted its potential as an anti-cancer agent.[2][3]

Quantitative Data Summary

The following tables summarize the reported dosages of narasin sodium used in various in vivo animal studies.

Table 1: Therapeutic Dosages of Narasin in Disease Models
Animal ModelSpeciesDosageRoute of AdministrationTherapeutic EffectReference
Breast Cancer (MCF-7 Xenograft)Mouse (nude)0.5 and 1.5 mg/kgIntraperitoneal (i.p.), every 2 daysInhibition of tumor growth and metastasis[2]
Table 2: Dosages of Narasin for Agricultural Applications
ApplicationSpeciesDosageRoute of AdministrationEffectReference
Coccidiosis PreventionChicken60-80 mg/kg of feedOral (in feed)Control of coccidiosis
Growth PromotionPig15 and 30 ppm (mg/kg) of feedOral (in feed)Increased weight gain and feed efficiency
Growth PromotionCattle (grazing)250, 1400, and 2100 mg/kg of supplementOral (in supplement)Increased average daily gain
Table 3: Toxicity Data for Narasin in Laboratory Animals
SpeciesNo-Observed-Effect Level (NOEL)Dosing DurationRoute of AdministrationReference
Mouse60 ppm (in feed)3 monthsOral
Rat15 ppm (in feed)3 monthsOral
Rat15 ppm (in feed)1 yearOral
Dog1 mg/kg body weight3 monthsOral
Dog0.5 mg/kg body weight1 yearOral

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol: Evaluation of Anti-Tumor Efficacy in a Breast Cancer Xenograft Mouse Model

This protocol is adapted from a study investigating the effect of narasin on ERα-positive breast cancer.

3.1.1. Animal Model

  • Species: Female BALB/c athymic nude mice

  • Cell Line: MCF-7 human breast cancer cells

3.1.2. Materials

  • This compound (dissolved in a suitable vehicle such as DMSO)

  • MCF-7 cells

  • Phosphate-buffered saline (PBS)

  • Matrigel

  • Calipers

  • Syringes and needles for injection

3.1.3. Experimental Procedure

  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Treatment Groups: Administer narasin intraperitoneally at doses of 0.5 mg/kg and 1.5 mg/kg every two days.

    • Control Group: Administer the vehicle (e.g., DMSO) following the same schedule.

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the experiment.

  • Endpoint: At the end of the study (e.g., after 14 days of treatment), euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

Signaling Pathways and Visualizations

Narasin has been shown to exert its anti-cancer effects by modulating specific signaling pathways. In estrogen receptor-positive (ERα+) breast cancer, narasin inhibits tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.

Narasin's Inhibition of TGF-β and IL-6 Signaling

The following diagram illustrates the inhibitory effect of narasin on the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are crucial for epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

G cluster_TGFB TGF-β Signaling cluster_IL6 IL-6 Signaling cluster_Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds pSMAD p-SMAD2/3 TGFBR->pSMAD Phosphorylates SMAD4 SMAD4 pSMAD->SMAD4 Complexes with Nucleus Nucleus SMAD_complex_in_nucleus p-SMAD/SMAD4 Complex SMAD4->SMAD_complex_in_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds pSTAT3 p-STAT3 IL6R->pSTAT3 Phosphorylates pSTAT3_in_nucleus p-STAT3 Dimer pSTAT3->pSTAT3_in_nucleus Narasin Narasin Narasin->pSMAD Inhibits Narasin->pSTAT3 Inhibits Metastasis Metastasis & Tumor Growth Narasin->Metastasis Inhibits EMT_Genes EMT Gene Transcription (e.g., N-cadherin, Vimentin) EMT_Genes->Metastasis SMAD_complex_in_nucleus->EMT_Genes pSTAT3_in_nucleus->EMT_Genes

Caption: Narasin inhibits key signaling pathways in cancer metastasis.

Experimental Workflow for In Vivo Anti-Cancer Studies

The following diagram outlines a typical workflow for evaluating the efficacy of narasin in an in vivo cancer model.

G start Start cell_culture Cancer Cell Culture (e.g., MCF-7) start->cell_culture animal_model Animal Model Preparation (e.g., Nude Mice) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Narasin Administration (e.g., 0.5 & 1.5 mg/kg, i.p.) randomization->treatment control Vehicle Administration randomization->control monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring control->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision, Weight & Volume Measurement, Histological & Molecular Analysis endpoint->analysis results Data Analysis & Results analysis->results

Caption: Workflow for in vivo evaluation of narasin's anti-cancer activity.

References

Application Notes and Protocols for the Use of Narasin Sodium in Ruminant Feed Efficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Narasin (B1676957) is a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens.[1][2] It is utilized in ruminant nutrition to enhance feed efficiency and promote growth.[3][4] As an ionophore, narasin selectively transports monovalent cations, such as sodium (Na+) and potassium (K+), across the cell membranes of certain microorganisms.[1][2] This activity disrupts the normal physiological function of susceptible gram-positive bacteria in the rumen, leading to a shift in the microbial population. The primary consequence of this shift is an alteration in the profile of volatile fatty acids (VFAs) produced during fermentation, favoring the production of propionate (B1217596) over acetate.[5][6] This increased propionate production provides a more energy-efficient substrate for the host animal, ultimately improving feed conversion and growth performance.[3][6] These application notes provide a comprehensive overview of the use of narasin sodium in ruminant feed efficiency studies, including detailed experimental protocols and a summary of its effects on key performance indicators.

Mechanism of Action

Narasin's mechanism of action in the rumen is centered on its ability to modulate the microbial ecosystem. By disrupting the ion gradients of gram-positive bacteria, it indirectly favors the proliferation of gram-negative bacteria, which are generally more efficient in producing propionate. This leads to several beneficial downstream effects for the ruminant host.

A diagram illustrating the logical relationship of narasin's effects is provided below:

cluster_rumen Rumen Environment cluster_animal Host Animal Response Narasin This compound GramPositive Gram-Positive Bacteria (e.g., Acetate & Butyrate Producers) Narasin->GramPositive Inhibits Acetate Acetate GramPositive->Acetate Butyrate Butyrate GramPositive->Butyrate ProteinDegradation Protein Degradation GramPositive->ProteinDegradation GramNegative Gram-Negative Bacteria (e.g., Propionate Producers) Propionate Propionate GramNegative->Propionate EnergyEfficiency Improved Energy Efficiency Propionate->EnergyEfficiency Ammonia Ammonia NitrogenUtilization Improved Nitrogen Utilization Ammonia->NitrogenUtilization ProteinDegradation->Ammonia FeedEfficiency Improved Feed Efficiency EnergyEfficiency->FeedEfficiency NitrogenUtilization->FeedEfficiency ADG Increased Average Daily Gain (ADG) FeedEfficiency->ADG cluster_setup Experimental Setup cluster_execution Experimental Execution (140 days) cluster_analysis Sample and Data Analysis AnimalSelection Select Rumen-Cannulated Bos indicus Steers Randomization Randomize into Treatment Groups (CON, 13NAR, 20NAR) AnimalSelection->Randomization Adaptation Acclimatize to Diet and Housing Randomization->Adaptation DailyFeeding Daily Feeding and Narasin Supplementation Adaptation->DailyFeeding DailyDMI Daily DMI Measurement DailyFeeding->DailyDMI PeriodicSampling Periodic Sampling (every 28 days) - Rumen Fluid - Blood DailyFeeding->PeriodicSampling DigestibilityTrial 5-Day Digestibility Trial (within each 28-day period) DailyFeeding->DigestibilityTrial StatisticalAnalysis Statistical Analysis of Data DailyDMI->StatisticalAnalysis VFA_Ammonia Analyze Rumen Fluid for VFA and Ammonia PeriodicSampling->VFA_Ammonia PlasmaMetabolites Analyze Plasma for Metabolites (e.g., Urea) PeriodicSampling->PlasmaMetabolites NutrientDigestibility Analyze Feed and Feces for Nutrient Digestibility DigestibilityTrial->NutrientDigestibility VFA_Ammonia->StatisticalAnalysis PlasmaMetabolites->StatisticalAnalysis NutrientDigestibility->StatisticalAnalysis

References

Troubleshooting & Optimization

Troubleshooting narasin sodium solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using narasin (B1676957) sodium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is narasin sodium and what are its primary applications in research?

This compound is a polyether ionophore antibiotic. In research, it is primarily used as a coccidiostat in veterinary studies and as a tool to study ion transport across biological membranes.[1][2] It has also been shown to inhibit NF-κB signaling and induce apoptosis in tumor cells, making it a subject of interest in cancer research.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents but has limited solubility in water.[5][6][7] The recommended solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][4][5][7]

Q3: How should I store this compound powder and its solutions?

This compound powder should be stored at -20°C for long-term stability.[5][7] Stock solutions prepared in organic solvents can also be stored at -20°C. It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day due to the potential for precipitation and degradation.[5]

Q4: Is this compound light-sensitive?

While not explicitly stated in most handling instructions, it is good laboratory practice to protect all chemical solutions from excessive light exposure to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in foil is recommended.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Please note that quantitative data is not available for all solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 1 mg/mLA ready-made solution is commercially available at this concentration.
Dimethylformamide (DMF) SolubleQuantitative data not readily available.
Ethanol SolubleQuantitative data not readily available.
Methanol SolubleQuantitative data not readily available.
Water Sparingly soluble / InsolubleThis compound has very limited solubility in aqueous solutions.[1][2][5][6]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO, DMF, ethanol, or methanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Inert gas (e.g., argon or nitrogen) (optional but recommended)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube or vial.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired concentration (e.g., for a 1 mg/mL stock in DMSO, add 1 mL of DMSO to 1 mg of this compound).

    • (Optional) Purge the headspace of the tube with an inert gas to prevent oxidation.[5]

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of solvent evaporation.

    • Store the stock solution at -20°C in a tightly sealed container.

Protocol for Preparing a Working Solution in Aqueous Media

This protocol describes how to dilute the organic stock solution into an aqueous buffer or cell culture medium.

  • Materials:

    • This compound stock solution (in organic solvent)

    • Sterile aqueous buffer (e.g., PBS) or cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Vortex the stock solution gently to ensure it is homogeneous.

    • Perform a serial dilution of the stock solution into the aqueous medium to achieve the final desired working concentration. Crucially, add the stock solution to the aqueous medium while vortexing to minimize precipitation.

    • Ensure the final concentration of the organic solvent in the working solution is low enough to not affect the experimental system (typically <0.5%).

    • Use the freshly prepared aqueous working solution immediately. Do not store for more than a day.[5]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound.

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the chosen organic solvent. 1. The solvent may not be of high enough purity (e.g., contains water).2. The concentration is too high.3. Insufficient mixing.1. Use anhydrous, high-purity solvents.2. Try preparing a more dilute stock solution.3. Continue vortexing and consider gentle warming (37°C). Sonication can also be attempted.
Precipitation occurs when diluting the organic stock solution into an aqueous medium. 1. This is expected due to the low aqueous solubility of this compound. The phenomenon is known as supersaturation followed by precipitation.2. The concentration of the working solution is too high.3. The organic solvent concentration in the final solution is too high.1. Add the stock solution dropwise to the aqueous medium while vigorously vortexing to ensure rapid dispersion.2. Prepare a more dilute working solution.3. Ensure the final concentration of the organic solvent is minimal (ideally <0.1%).
Inconsistent experimental results. 1. Degradation of this compound in the aqueous working solution.2. Adsorption of the compound to plasticware.3. Inaccurate initial concentration of the stock solution.1. Always prepare fresh aqueous working solutions for each experiment.2. Consider using low-adhesion microcentrifuge tubes and pipette tips.3. Ensure the stock solution is well-mixed before making dilutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent vortex_stock Vortex Until Dissolved add_solvent->vortex_stock store_stock Store at -20°C vortex_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock For Experiment dilute Serially Dilute in Aqueous Medium thaw_stock->dilute vortex_dilute Vortex During Dilution dilute->vortex_dilute use_now Use Immediately vortex_dilute->use_now

Experimental workflow for preparing this compound solutions.

narasin_nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb_alpha IκBα ikk_complex->ikb_alpha phosphorylates (P) nfkb NF-κB (p65/p50) ikb_alpha->nfkb sequesters in cytoplasm proteasome Proteasome ikb_alpha->proteasome ubiquitination & degradation nucleus Nucleus nfkb->nucleus translocates narasin This compound narasin->ikk_complex inhibits transcription Gene Transcription (Inflammation, Apoptosis, etc.) nucleus->transcription activates

Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Narasin Sodium for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of narasin (B1676957) sodium in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is narasin sodium and what is its mechanism of action in cells?

A1: Narasin is a polyether ionophore antibiotic that functions as a carrier of monovalent cations, like sodium (Na+) and potassium (K+), across cellular membranes.[1] This disruption of the natural ion gradients can lead to a variety of cellular effects, including the inhibition of signaling pathways like NF-κB, TGF-β/SMAD3, and IL-6/STAT3, and the induction of apoptosis (programmed cell death) in tumor cells.[2][3][4][5] Its ability to alter transmembrane ion gradients is central to its biological activity.

Q2: How do I prepare and store a this compound stock solution?

A2: this compound is poorly soluble in water but soluble in organic solvents like methanol (B129727), ethanol, acetone, DMSO, and DMF.

  • Preparation: To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as methanol or DMSO. For example, a 1 mg/mL stock solution can be prepared by dissolving the powder in the solvent. Gentle warming or sonication can aid dissolution.

  • Storage: Store the stock solution at -20°C for long-term stability, which can be for four years or more. For regular use, aliquots can be stored at 2-8°C for shorter periods, though it is recommended to keep them at -20°C to maintain potency.

Q3: What is a good starting concentration range for this compound in a cell viability assay?

A3: The effective concentration of this compound is highly dependent on the cell line. A broad concentration range should be tested initially to determine the optimal range for your specific cell type. Based on published data, a starting range of 0.005 µM to 50 µM is recommended. For sensitive cancer cell lines like MCF-7 and T47D, significant effects have been observed in the nanomolar to low micromolar range (0.005 µM to 0.05 µM). Less sensitive lines may require higher concentrations.

Q4: Why are my IC50 values for this compound inconsistent between experiments or different from published values?

A4: Variations in IC50 values are a common issue and can be attributed to several factors:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to narasin. Even subtypes of the same cancer can have different responses.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, passage number, and the health of the cells can significantly impact results.

  • Assay Method: The type of viability assay used (e.g., MTT, MTS, LDH) can yield different IC50 values as they measure different cellular parameters (metabolic activity vs. membrane integrity).

  • Compound Purity and Handling: The purity of the this compound and variations in stock solution preparation can lead to discrepancies.

Q5: Which cell viability assay is most suitable for use with this compound?

A5: The choice of assay depends on the specific research question.

  • Metabolic Assays (MTT, MTS, WST-8, Resazurin): These assays measure the metabolic activity of viable cells and are widely used. They are suitable for assessing the anti-proliferative effects of narasin. The resazurin (B115843) assay is often noted for its higher sensitivity compared to tetrazolium-based assays like MTT.

  • Cytotoxicity Assays (LDH): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. This is useful for quantifying cell death induced by narasin.

  • Real-Time Cell Analysis (RTCA): Systems like the iCELLigence monitor changes in electrical impedance as cells proliferate and attach, providing real-time IC50 values without an endpoint assay.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors with narasin or assay reagents.3. Edge effects in the microplate.4. Cell clumping.1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count to seed a consistent number of cells per well.2. Calibrate pipettes regularly. Mix reagents thoroughly before use.3. Avoid using the outermost wells of the plate, or fill them with sterile media/PBS to maintain humidity.4. Gently triturate the cell suspension to break up clumps before seeding.
No dose-dependent effect observed 1. Narasin concentration range is too high or too low.2. Incubation time is too short.3. The cell line is resistant to narasin.4. Inactive this compound.1. Test a wider range of concentrations, using serial dilutions (e.g., 10-fold dilutions from 50 µM down to 1 nM).2. Increase the incubation time (e.g., from 24h to 48h or 72h). Some studies have shown significant effects after 72 hours.3. Confirm the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control.4. Verify the quality and proper storage of your this compound stock. Prepare a fresh stock solution.
Narasin appears to precipitate in the culture medium 1. The final concentration of the organic solvent (e.g., DMSO) is too high.2. Narasin has low solubility in aqueous media.1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.2. After adding the narasin stock to the medium, mix gently but thoroughly by swirling or pipetting. Prepare dilutions in media just before use.
Unexpectedly high cell viability at high narasin concentrations 1. Assay interference.2. Cell culture contamination.1. Some compounds can interfere with the chemistry of viability assays. Run a control with narasin in cell-free media to check for direct reduction of the assay reagent.2. Check for microbial contamination, which can sometimes produce a false positive signal in metabolic assays.

Quantitative Data Summary

Table 1: IC50 Values of Narasin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation TimeAssay
MCF-7ER+ Breast Cancer2.21972 hMTS
T47DER+ Breast Cancer3.56272 hMTS
MDA-MB-231Triple-Negative Breast Cancer11.7672 hMTS
Data extracted from Chen J, et al. (2020).

Experimental Protocols

Protocol: MTT Cell Viability Assay for this compound

This protocol provides a framework for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase and have high viability (>95%). b. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Narasin Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a range that brackets the expected IC50 value. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest narasin dose) and a "no-cell control" (medium only, for background subtraction). c. Carefully remove the medium from the wells and add 100 µL of the prepared narasin dilutions to the respective wells. d. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay (MTT) cluster_data Phase 4: Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach prep_narasin Prepare Narasin Dilutions add_narasin Add Narasin to Wells incubate_attach->add_narasin prep_narasin->add_narasin incubate_treat Incubate (24-72h) add_narasin->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for a Narasin Cell Viability Experiment.

Narasin_Signaling_Pathway Narasin Narasin pSMAD3 p-SMAD3 Narasin->pSMAD3 inhibits pSTAT3 p-STAT3 Narasin->pSTAT3 inhibits TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R SMAD3 SMAD3 TGFBR->SMAD3 phosphorylates STAT3 STAT3 IL6R->STAT3 phosphorylates Nucleus Nucleus pSMAD3->Nucleus pSTAT3->Nucleus EMT Epithelial-Mesenchymal Transition (EMT), Metastasis, Growth Nucleus->EMT promotes transcription Troubleshooting_Tree start Inconsistent Results? q1 High variance between replicates? start->q1 s1 Check: - Cell seeding consistency - Pipetting technique - Plate edge effects q1->s1 Yes q2 No dose-response? q1->q2 No end Problem Resolved s1->end s2 Check: - Concentration range - Incubation time - Cell line sensitivity q2->s2 Yes q3 Unexpectedly low IC50? q2->q3 No s2->end s3 Check: - Solvent toxicity - Cell health (passage #) - Seeding density too low q3->s3 Yes q3->end No s3->end

References

Technical Support Center: Preventing Narasin Sodium Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of narasin (B1676957) sodium in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does narasin sodium precipitate when I add it to my cell culture medium?

A: this compound precipitates in culture media primarily due to its low solubility in aqueous solutions.[1][2] Cell culture media are complex aqueous environments, and the direct addition of narasin, which is practically insoluble in water, will inevitably lead to precipitation.[3][4]

Q2: What is the correct method for preparing this compound for cell culture experiments?

A: The recommended method involves a two-step process to ensure solubility. First, prepare a concentrated stock solution of this compound in a suitable organic solvent.[1] Second, dilute this stock solution to the final desired concentration in your pre-warmed culture medium. This procedure ensures the this compound remains dissolved and is evenly distributed.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

A: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF).[1][5][6] For cell culture applications, DMSO and ethanol are the most commonly used solvents.

Q4: What is a safe final concentration for the organic solvent in my culture medium?

A: The final concentration of the organic solvent must be kept at a level that is non-toxic to the specific cell line being used. As a general guideline, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v). However, it is crucial to perform a vehicle control experiment (medium with the solvent but without this compound) to determine the tolerance of your specific cells.[1]

Q5: Can I dissolve this compound directly in an aqueous buffer like PBS before adding it to the medium?

A: This is not recommended. This compound is only sparingly soluble in aqueous buffers.[1] Attempting to dissolve it directly in PBS or other saline solutions will likely result in incomplete dissolution and precipitation.

Q6: I prepared my narasin-supplemented medium correctly, but I see a precipitate forming after storing it in the refrigerator. What is the cause?

A: This can be due to two main factors. First, the solubility of many compounds, including narasin, can decrease at lower temperatures. Second, aqueous solutions of this compound are not recommended for storage for more than one day as they can be unstable.[1] It is best practice to prepare the final narasin-supplemented medium fresh immediately before each experiment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon addition to culture medium. 1. Direct addition of solid this compound powder to the medium.2. The stock solution was added too quickly or to cold medium, causing localized supersaturation and "shock" precipitation.1. Always prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first.2. Add the stock solution dropwise into the pre-warmed (37°C) culture medium while gently swirling or vortexing to ensure rapid and even dispersion.
This compound powder will not dissolve in the organic solvent. 1. The solvent is not appropriate.2. Insufficient volume of solvent for the amount of powder.3. The solution is too cold.1. Confirm you are using a recommended solvent like DMSO or ethanol.[4][6]2. Ensure you are not exceeding the solubility limit in the chosen solvent.3. Gently warm the solution (e.g., in a 37°C water bath) and vortex to facilitate dissolution.
Precipitate forms in the final medium after a period of storage. 1. Decreased solubility at lower storage temperatures (e.g., 4°C).2. The aqueous solution of narasin is unstable over time.[1]1. Prepare the final working medium fresh immediately before use.2. Avoid storing narasin-supplemented culture media for more than 24 hours.[1]
Unexpected cell toxicity or altered cell behavior is observed. 1. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line.2. The narasin concentration is too high.1. Calculate and verify that the final solvent concentration is within a safe range (typically <0.5%).2. Always run a parallel vehicle control (cells treated with the same concentration of solvent without narasin) to isolate the effect of the solvent from the effect of the narasin.

Data Presentation

Table 1: Solubility Characteristics of this compound

SolventSolubilityReference(s)
Water / Aqueous BuffersPractically Insoluble / Sparingly Soluble[1][2][3][7]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][5]
EthanolSoluble[1][5][6]
MethanolSoluble[1][5][6]
Dimethylformamide (DMF)Soluble[1][2][5]
ChloroformSoluble[2][3]
Ethyl AcetateSoluble[2][3]

Table 2: General Guidelines for Maximum Solvent Concentrations in Cell Culture

SolventTypical Maximum Concentration (v/v)Important Considerations
DMSO< 0.5%Cell line sensitivity varies greatly. Always verify with a vehicle control.
Ethanol< 0.5%Can be more volatile than DMSO. Cell line sensitivity should be tested.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials : this compound (MW: 787.0 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, 0.22 µm solvent-compatible syringe filter.[7]

  • Calculation : To prepare a 10 mM stock solution, weigh out 7.87 mg of this compound.

  • Dissolution : Aseptically add the 7.87 mg of this compound powder to a sterile tube. Add 1 mL of DMSO to the tube.

  • Mixing : Vortex the solution thoroughly until all the powder is completely dissolved. If needed, gently warm the tube to 37°C to aid dissolution.

  • Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term stability.[6][7][8]

Protocol 2: Preparation of a 10 µM Final Working Solution in Culture Medium

  • Materials : Concentrated this compound stock solution (10 mM), complete cell culture medium, sterile tubes.

  • Preparation : Pre-warm the required volume of complete culture medium to 37°C in a water bath.

  • Dilution : Thaw an aliquot of the 10 mM this compound stock solution. To achieve a final concentration of 10 µM, perform a 1:1000 dilution. For example, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.

  • Mixing : As you add the stock solution, gently swirl or vortex the medium to ensure immediate and uniform mixing. This prevents localized high concentrations that could lead to precipitation.

  • Final Check : Ensure the final DMSO concentration is at a non-toxic level (in this example, 0.1%).

  • Application : Use the freshly prepared narasin-supplemented medium immediately for your experiment. Do not store.[1]

Visual Guides

Workflow powder This compound (Solid Powder) stock Concentrated Stock Solution (e.g., 10 mM in DMSO) powder->stock Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock storage Store at -20°C (Aliquoted) stock->storage final_medium Final Working Medium (Use Immediately) stock->final_medium Dilute Dropwise (e.g., 1:1000) medium Pre-Warmed Culture Medium (37°C) medium->final_medium Troubleshooting start Precipitation Observed? immediate When was it observed? start->immediate Yes stock_q Was a stock solution used? immediate->stock_q Immediately after mixing sol_storage SOLUTION: Prepare medium fresh before each experiment. immediate->sol_storage After storage (e.g., at 4°C) sol_direct SOLUTION: Use a stock solution in an organic solvent like DMSO. stock_q->sol_direct No sol_mixing SOLUTION: Add stock dropwise to warmed, swirling media. stock_q->sol_mixing Yes

References

Technical Support Center: Narasin Sodium Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of narasin (B1676957) sodium in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of narasin sodium in aqueous solutions?

A1: this compound is stable in neutral (pH 7) and alkaline (pH 9) aqueous solutions. However, it undergoes hydrolysis in acidic conditions (pH 4). It is recommended not to store aqueous solutions for more than one day.

Q2: How should I prepare an aqueous solution of this compound for my experiments, given its low water solubility?

A2: Due to its limited water solubility, it is best to first prepare a stock solution of this compound in an organic solvent such as methanol (B129727), ethanol, or DMSO. This stock solution can then be diluted to the final desired concentration in the aqueous buffer of your choice. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

Q3: What are the known degradation products of narasin in aqueous solutions?

A3: Under acidic conditions, narasin undergoes hydrolysis. One study identified a furanone fragment and a rearranged complementary fragment as degradation products when treated with formic acid. The exact degradation pathway in aqueous acidic buffer is likely to involve the cleavage of its glycosidic bonds and ester linkage.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique. Methods often utilize a C18 reversed-phase column with detection by UV-Vis (after post-column derivatization) or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Q5: Are there any known biological pathways affected by narasin that I should be aware of during my studies?

A5: Yes, narasin has been shown to be an inhibitor of the NF-κB signaling pathway. This is an important consideration for cell-based assays, as it may influence cellular processes related to inflammation, immunity, and cell survival.

Quantitative Stability Data

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the hydrolysis half-life of narasin at different conditions.

pHTemperature (°C)Half-life (t½) in days
4250.7
725Stable
925Stable

Data sourced from a study on the abiotic degradation of ionophore antibiotics.

Experimental Protocols

Protocol: Aqueous Stability Study of this compound

This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values and temperatures.

1. Materials:

  • This compound (analytical standard)
  • Methanol (HPLC grade)
  • Buffer salts (e.g., for citrate, phosphate, and borate (B1201080) buffers)
  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)
  • Water (HPLC grade or equivalent)
  • HPLC vials

2. Buffer Preparation (pH 4, 7, and 9):

  • Prepare 0.1 M buffer solutions for each pH level. For example:
  • pH 4: Citrate buffer
  • pH 7: Phosphate buffer
  • pH 9: Borate buffer
  • Adjust the pH of each buffer solution accurately using a calibrated pH meter.

3. This compound Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
  • Ensure complete dissolution. This stock solution should be stored at 2-8°C when not in use.

4. Preparation of Test Solutions:

  • For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 10 µg/mL. The final methanol concentration should be kept low (e.g., <1% v/v) to minimize its effect on stability.
  • Prepare a sufficient volume for all time points.
  • Transfer aliquots of each test solution into tightly sealed HPLC vials for each time point.

5. Incubation:

  • Place the vials for each pH condition into temperature-controlled chambers at the desired temperatures (e.g., 25°C and 40°C).
  • Protect the samples from light to prevent photolytic degradation.

6. Sampling:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each pH and temperature condition.
  • Immediately quench the degradation process by neutralizing the sample if necessary or by diluting with the mobile phase and storing at a low temperature (e.g., -20°C) until analysis.

7. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.
  • An example of HPLC conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to resolve degradation products).
  • Flow Rate: 1.0 mL/min
  • Detection: LC-MS/MS is preferred for specificity. If using UV, post-column derivatization is necessary.
  • Quantify the remaining this compound concentration at each time point against a calibration curve prepared from a fresh standard.

8. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time for each condition.
  • The degradation rate constant (k) can be determined from the slope of the line.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Experimental_Workflow_Narasin_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Narasin Stock (1 mg/mL in Methanol) prep_test Prepare Test Solutions (10 µg/mL in Buffers) prep_stock->prep_test prep_buffers Prepare Aqueous Buffers (pH 4, 7, 9) prep_buffers->prep_test incubate_25C Incubate at 25°C prep_test->incubate_25C incubate_40C Incubate at 40°C prep_test->incubate_40C sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate_25C->sampling incubate_40C->sampling hplc HPLC-MS/MS Analysis sampling->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Workflow for this compound Aqueous Stability Study.

NF_kB_Signaling_Pathway_Inhibition cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Cytokines (e.g., TNF-α) ikk IKK Complex stimulus->ikk activates narasin Narasin narasin->ikk inhibits ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb IκBα degradation dna DNA nfkb_nuc->dna binds to gene_exp Gene Expression (Inflammatory Response) dna->gene_exp induces

Caption: Narasin's Inhibition of the NF-κB Signaling Pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of Narasin in Aqueous Buffer - Low aqueous solubility of narasin.- Concentration of narasin is above its solubility limit in the chosen buffer.- The percentage of organic co-solvent is too low.- Ensure the final concentration of narasin is within its solubility range in the test medium.- Increase the proportion of organic co-solvent (e.g., methanol, DMSO) slightly, ensuring it does not affect the stability or downstream analysis.- Filter the solution through a 0.22 µm filter before use.
Inconsistent Results or High Variability - Adsorption of narasin to the surface of labware (e.g., glass vials, pipette tips).- Inhomogeneous test solutions.- Use polypropylene (B1209903) or silanized glassware to minimize adsorption.- Include a small amount of a non-ionic surfactant (e.g., Tween 80) in the buffer, if compatible with the experimental design.- Ensure thorough vortexing after diluting the stock solution into the aqueous buffer.
Rapid Degradation Observed at pH 4 - Expected hydrolysis of narasin in acidic conditions.- This is the expected behavior. Ensure that the initial time point (t=0) is analyzed immediately after preparation to establish a true baseline.- Consider shorter sampling intervals for the acidic condition.
Poor Peak Shape or Tailing in HPLC Analysis - Interaction of the analyte with active sites on the column.- Inappropriate mobile phase pH.- Column overload.- Ensure the mobile phase contains a suitable modifier, such as a small amount of acid (e.g., formic acid or acetic acid), to improve peak shape.- Adjust the mobile phase pH to ensure narasin is in a single ionic state.- Reduce the injection volume or the concentration of the sample.
Interference from Degradation Products - Co-elution of degradation products with the parent narasin peak.- Optimize the HPLC gradient to achieve better separation between narasin and its degradants.- Utilize a more specific detection method, such as LC-MS/MS, which can distinguish between compounds based on their mass-to-charge ratio.

Technical Support Center: Addressing Off-Target Effects of Narasin Sodium in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with narasin (B1676957) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of narasin sodium?

This compound is a polyether ionophore antibiotic that primarily acts by forming lipid-soluble complexes with monovalent cations, such as sodium (Na⁺) and potassium (K⁺). It then transports these ions across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis is the basis for its antimicrobial and anticoccidial activities, and it also contributes to its anticancer effects.

Q2: What are the potential off-target effects of this compound?

Beyond its intended ionophore activity, narasin can induce several off-target effects that may confound experimental results. These are often secondary consequences of the primary disruption of ion gradients. Key off-target effects include:

  • Mitochondrial Dysfunction: Disruption of ion gradients across the mitochondrial membrane can lead to a decrease in mitochondrial membrane potential (ΔΨm), impaired cellular bioenergetics, and uncoupling of oxidative phosphorylation.[1]

  • Induction of Oxidative Stress: Altered mitochondrial function can result in the overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Endoplasmic Reticulum (ER) Stress: Perturbations in cellular ion homeostasis, particularly calcium, can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).

  • Induction of Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and ER stress can activate programmed cell death pathways.

  • Modulation of Signaling Pathways: Narasin has been shown to inactivate signaling pathways such as TGF-β/SMAD3 and IL-6/STAT3, which are involved in cell proliferation, migration, and invasion.[2][3]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between the desired (on-target) and unintended (off-target) effects of narasin is crucial for accurate data interpretation. Here are some strategies:

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations consistent with the compound's known potency for its primary mechanism. Off-target effects may appear at higher concentrations.

  • Use of Orthogonal Controls: Employ a structurally unrelated ionophore with a similar primary mechanism of action. If the observed phenotype is replicated, it is more likely to be an on-target effect.

  • Rescue Experiments: If the observed effect is due to the disruption of a specific ion gradient, attempt to rescue the phenotype by manipulating the extracellular or intracellular concentrations of that ion.

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of narasin as a negative control to account for non-specific effects of the chemical scaffold.

  • Genetic Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to modulate the expression of putative off-target proteins to see if the phenotype is replicated or attenuated.

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected or High Levels of Cell Death

Possible Cause: The observed cytotoxicity may be an off-target effect resulting from excessive mitochondrial dysfunction, oxidative stress, or ER stress, rather than the intended biological activity under investigation.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value of narasin in your specific cell line and observe the kinetics of cell death. This will help identify the lowest effective concentration and the optimal time point for your assays.

  • Characterize the Mode of Cell Death: Differentiate between apoptosis and necrosis.

    • Apoptosis: Look for markers like caspase-3 activation, PARP cleavage, and DNA fragmentation (TUNEL assay).

    • Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium and assess membrane integrity using dyes like propidium (B1200493) iodide.

  • Assess Mitochondrial Health:

    • Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates depolarization.

  • Measure Reactive Oxygen Species (ROS) Production:

  • Investigate ER Stress:

    • Perform western blotting to detect the upregulation of UPR markers such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), IRE1α, and the cleaved form of ATF6.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: Variability in experimental conditions can significantly impact the effects of an ionophore like narasin.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media composition. Mycoplasma contamination can also alter cellular responses.

  • Verify Narasin Concentration and Stability: Prepare fresh stock solutions of narasin in an appropriate solvent (e.g., DMSO, ethanol) and store them properly. Confirm the final concentration in your experiments.

  • Control for Solvent Effects: Always include a vehicle control (the solvent used to dissolve narasin) at the same final concentration as in your experimental conditions.

  • Optimize Assay Timing: The off-target effects of narasin can be time-dependent. Conduct time-course experiments to identify the optimal window for observing your desired on-target effect before significant off-target toxicities manifest.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: IC50 Values of Narasin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast Cancer (ERα-positive)2.21972[2]
T47DBreast Cancer (ERα-positive)3.56272[2]
MDA-MB-231Breast Cancer (Triple-negative)11.7672[2]
HepG2Human HepatomaNot specified24[4]
LMHChicken HepatomaNot specified24[4]
L6Rat MyoblastsNot specified24[4]

Table 2: Effects of Narasin on Rumen Fermentation in Steers

ParameterControl13 ppm Narasin20 ppm NarasinReference
Acetate (mM)HigherLowerLower[5]
Propionate (mM)LowerHigherHigher[5]
Acetate:Propionate RatioHigherLowerLower[5]
Rumen Ammonia (mg/dL)HigherLowerLower[5]

Key Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol allows for the detection of mitochondrial depolarization, an early indicator of apoptosis.

Workflow Diagram:

G cluster_0 Cell Preparation & Treatment cluster_1 JC-1 Staining cluster_2 Data Acquisition cluster_3 Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with Narasin (include positive/negative controls) seed_cells->treat_cells add_jc1 Add JC-1 staining solution treat_cells->add_jc1 incubate_jc1 Incubate for 15-30 min at 37°C add_jc1->incubate_jc1 read_plate Read fluorescence on a plate reader incubate_jc1->read_plate read_red Red Fluorescence (Aggregates) Ex/Em = ~540/590 nm read_plate->read_red read_green Green Fluorescence (Monomers) Ex/Em = ~485/535 nm read_plate->read_green calculate_ratio Calculate Red/Green fluorescence ratio read_red->calculate_ratio read_green->calculate_ratio

Caption: Workflow for measuring mitochondrial membrane potential using JC-1 dye.

Methodology:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of narasin for the desired time. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).

  • Staining: Remove the treatment medium and add 100 µL of JC-1 staining solution (typically 1-10 µM in culture medium) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells once with an assay buffer.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader.

    • J-aggregates (healthy cells): Excitation ~540 nm, Emission ~590 nm (red).

    • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol quantifies the overall levels of ROS within cells.

Workflow Diagram:

G cluster_0 Cell Preparation & Staining cluster_1 Treatment cluster_2 Data Acquisition & Analysis seed_cells Seed cells in a 96-well plate add_dcfda Load cells with DCFDA (e.g., 20 µM) seed_cells->add_dcfda incubate_dcfda Incubate for 30-45 min at 37°C add_dcfda->incubate_dcfda wash_cells Wash cells to remove excess probe incubate_dcfda->wash_cells treat_cells Treat with Narasin (include positive/negative controls) wash_cells->treat_cells read_plate Read fluorescence on a plate reader Ex/Em = ~485/535 nm treat_cells->read_plate analyze_data Quantify fluorescence intensity (relative to control) read_plate->analyze_data

Caption: Workflow for detecting intracellular ROS using DCFDA.

Methodology:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Loading with DCFDA: Remove the culture medium and incubate the cells with DCFDA working solution (e.g., 10-50 µM in serum-free medium) for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove any unloaded probe.

  • Treatment: Add the narasin-containing medium to the wells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a microplate reader. Kinetic readings can be taken to monitor ROS production over time.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Protocol 3: Western Blot Analysis of Unfolded Protein Response (UPR) Markers

This protocol is for detecting the activation of the three main branches of the UPR (IRE1α, PERK, and ATF6) in response to ER stress.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection treat_cells Treat cells with Narasin lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block_membrane Block membrane (e.g., 5% milk or BSA) transfer->block_membrane primary_ab Incubate with primary antibody (e.g., anti-p-PERK, anti-IRE1α) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect

Caption: Workflow for Western blot analysis of UPR markers.

Methodology:

  • Cell Treatment and Lysis: Treat cells with narasin for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, IRE1α, ATF6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

Narasin-Induced Off-Target Signaling Cascades

The disruption of ion homeostasis by narasin can trigger a cascade of downstream signaling events, leading to cellular stress and apoptosis.

G Narasin Narasin Ion_Disruption Disruption of Ion Gradients (Na+, K+, H+) Narasin->Ion_Disruption Mito Mitochondrial Dysfunction Ion_Disruption->Mito ER ER Stress (UPR Activation) Ion_Disruption->ER ROS Increased ROS Production Mito->ROS MMP Decreased ΔΨm Mito->MMP PERK p-PERK ER->PERK IRE1a IRE1α ER->IRE1a ATF6 Cleaved ATF6 ER->ATF6 Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis PERK->Apoptosis IRE1a->Apoptosis ATF6->Apoptosis

Caption: Overview of narasin-induced off-target cellular stress pathways.

Control Strategy for Differentiating On-Target vs. Off-Target Effects

A logical workflow to distinguish the intended effects of narasin from its off-target consequences.

G cluster_0 Initial Observation cluster_1 Validation & Controls cluster_2 Interpretation cluster_3 Conclusion Phenotype Observed Phenotype (e.g., Cell Death) Dose_Response Dose-Response Curve Phenotype->Dose_Response Orthogonal Orthogonal Control (Different Ionophore) Phenotype->Orthogonal Rescue Rescue Experiment (Ion Manipulation) Phenotype->Rescue IsOnTarget Is it an On-Target Effect? Dose_Response->IsOnTarget Orthogonal->IsOnTarget Rescue->IsOnTarget OnTarget On-Target (Ion Disruption) IsOnTarget->OnTarget  Yes OffTarget Off-Target (e.g., ER Stress) IsOnTarget->OffTarget  No

Caption: Experimental strategy to validate the on-target effects of narasin.

References

How to avoid narasin sodium degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for narasin (B1676957) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of narasin sodium during storage and experimentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research materials.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound.

Question: My this compound solution appears cloudy or has precipitated. What should I do?

Answer: this compound has limited solubility in water.[1][2] Cloudiness or precipitation can occur if the concentration in an aqueous buffer is too high or if the solution has been stored, especially at low temperatures. It is recommended to prepare fresh aqueous solutions for immediate use.[1] If you need to store the compound, a stock solution in an organic solvent such as ethanol, methanol (B129727), DMSO, or dimethylformamide (DMF) should be prepared and stored at -20°C.[1][2] When preparing aqueous working solutions from an organic stock, ensure the final concentration of the organic solvent is low enough to not affect your experiment and that the this compound remains in solution.

Question: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?

Answer: The appearance of new peaks in your chromatogram likely indicates degradation of the this compound. This compound is susceptible to hydrolysis, particularly in acidic conditions.[1] If your solution was prepared in an acidic buffer or exposed to acidic conditions, these new peaks could be hydrolysis products. To confirm, you can perform a forced degradation study by intentionally exposing a sample to acidic conditions and comparing the resulting chromatogram to your stored sample.

Question: How can I prevent the degradation of this compound in my experiments?

Answer: To minimize degradation, adhere to the following best practices:

  • Storage of Solid Compound: Store solid this compound at -20°C in a tightly sealed container to protect it from moisture.[1][3]

  • Solution Storage: Prepare aqueous solutions fresh and do not store them for more than one day.[1] For longer-term storage, use stock solutions in anhydrous organic solvents like DMSO or ethanol, stored at -20°C.[1]

  • pH Control: Avoid acidic conditions. This compound is more stable in neutral to alkaline solutions. If your experimental conditions require a lower pH, be aware of the potential for rapid degradation.

  • Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.

Question: What are the known degradation pathways for this compound?

Answer: The primary known degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of acid, the polyether structure can be cleaved. For instance, treatment with formic acid has been shown to yield specific degradation products.

This compound Stability Data

The stability of this compound is influenced by several factors, primarily temperature and pH. Below is a summary of available quantitative data.

ConditionStorage FormTemperaturepHStability DataCitation
Recommended StorageSolid-20°CN/AStable for ≥ 4 years[1][3]
Aqueous SolutionSolutionRoom TemperatureNeutralNot recommended for storage > 1 day[1]
Acidic HydrolysisSolution25°C4Half-life of approximately 0.7 days

Experimental Protocols

To assess the stability of your this compound samples, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method can separate the intact this compound from its degradation products.

Protocol: Stability-Indicating HPLC Analysis of this compound

This protocol provides a general framework for a reversed-phase HPLC method. Optimization may be required for your specific instrumentation and degradation products.

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate buffer components for mobile phase)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., Phenomenex Aqua® 5 µm, 150 x 2 mm)[4]

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of working standards for calibration.

  • Sample Preparation: Dilute your this compound sample (from your experiment or storage) with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example): [4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution may be necessary to separate all components. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: If using a UV detector, the wavelength will need to be optimized. For more specific detection and identification of degradation products, an MS detector is recommended. For MS/MS analysis, transitions for narasin can be monitored (e.g., 787.5 > 431.3).[4]

5. Data Analysis:

  • Create a calibration curve using the peak areas of the working standard solutions.

  • Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

  • The appearance of new peaks or a decrease in the peak area of this compound over time indicates degradation. The percentage of remaining this compound can be calculated to determine the degradation rate.

Visualizing Stability Factors and Mitigation Strategies

The following diagrams illustrate the key factors that can lead to the degradation of this compound and the recommended practices to maintain its stability.

Factors Influencing this compound Stability cluster_degradation Degradation Pathways cluster_product This compound State Acid Acidic Conditions (e.g., pH < 7) Narasin_Degraded Degraded this compound Acid->Narasin_Degraded Hydrolysis Moisture Moisture/Humidity Moisture->Narasin_Degraded High_Temp Elevated Temperature High_Temp->Narasin_Degraded Accelerates Degradation Incompatible Incompatible Reagents (Strong Oxidizers/Reducers) Incompatible->Narasin_Degraded Narasin_Stable Stable this compound

Caption: Key factors leading to the degradation of this compound.

Strategies to Prevent this compound Degradation cluster_prevention Preventative Measures cluster_outcome Outcome Storage_Solid Store Solid at -20°C Preserved_Integrity Preserved Sample Integrity Storage_Solid->Preserved_Integrity Storage_Solution Use Fresh Aqueous Solutions (or Organic Stock at -20°C) Storage_Solution->Preserved_Integrity pH_Control Maintain Neutral to Alkaline pH pH_Control->Preserved_Integrity Avoid_Incompatible Avoid Strong Acids/Bases and Oxidizing/Reducing Agents Avoid_Incompatible->Preserved_Integrity

Caption: Recommended strategies to mitigate this compound degradation.

References

Technical Support Center: Narasin Sodium Dosage Adjustment for Broiler Breeds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and standardized protocols for researchers and scientists investigating the optimal dosage of narasin (B1676957) sodium for various broiler breeds. Given the genetic diversity among broiler breeds and the emergence of drug-resistant Eimeria strains, determining a precise, universally applicable dosage is not feasible. Instead, this center provides the methodology to empower researchers to determine the ideal dosage for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the generally approved dosage range for narasin sodium in broiler feed? A1: The approved dosage for narasin in complete feed for broiler chickens is typically between 60 and 80 mg/kg (ppm).[1][2] However, levels up to 100 mg/kg have been shown to have no adverse effects, while concentrations of 120 mg/kg or higher may lead to reduced weight gain and increased mortality.[3]

Q2: Why is it necessary to consider dosage adjustments for different broiler breeds? A2: Different broiler breeds, such as Cobb 500 and Ross 308, have been genetically selected for different traits. These differences can influence drug metabolism, feed intake, and growth rates, potentially altering the efficacy and safety profile of a given narasin dosage.[4][5] For example, a breed with a higher feed intake might consume a toxic amount of the drug at a concentration that is safe for a breed with lower feed intake. Furthermore, breeds exhibit different levels of robustness and susceptibility to environmental stressors, which can impact their response to anticoccidials.

Q3: What are the primary signs of narasin toxicity in broilers? A3: Narasin has a narrow safety margin. Signs of toxicity can include reduced body weight gain, decreased feed intake, leg weakness, and increased mortality. It is crucial to distinguish these signs from the effects of severe coccidiosis. Narasin is highly toxic to turkeys and horses, and accidental exposure of these species to medicated feed can be fatal.

Q4: How can I determine if the Eimeria strains on a farm are resistant to narasin? A4: The most reliable method is to conduct an Anticoccidial Sensitivity Test (AST). This involves collecting fecal samples to isolate the Eimeria oocysts from the farm, propagating them, and then using them to challenge groups of birds being treated with different anticoccidials, including narasin. Efficacy is measured by comparing lesion scores, weight gain, and mortality between treated and untreated groups. A reduction in mean lesion score of 50% or more indicates sensitivity, 31-49% suggests reduced sensitivity, and 30% or less indicates resistance.

Q5: What is the mechanism of action for narasin? A5: Narasin is a polyether ionophore antibiotic. It functions by forming lipid-soluble complexes with monovalent cations like potassium (K+) and sodium (Na+), transporting them across the cell membranes of the coccidia parasite. This disrupts the natural ion gradients, leading to critical metabolic and cellular function failure, ultimately killing the parasite at its early asexual stages.

Troubleshooting Guide for Experimental Trials

Issue 1: Unexpectedly high mortality or severe growth depression is observed in narasin-medicated groups.

  • Possible Cause 1: Incorrect Dosage/Feed Mixing Error. The most common cause of toxicity is an error in calculation or improper mixing of the feed, leading to "hot spots" of high narasin concentration.

  • Troubleshooting Action: Immediately collect feed samples from multiple locations in the feeder and have them analyzed for narasin concentration. Review all dosage calculations and standard operating procedures for feed mixing.

  • Possible Cause 2: Interaction with Other Compounds. Certain drugs, like tiamulin, can have severe negative interactions with ionophores like narasin, leading to toxicity even at approved dosages.

  • Troubleshooting Action: Review all other substances, supplements, or medications being administered to the birds to check for known contraindications.

Issue 2: Poor efficacy (high lesion scores, clinical coccidiosis) is observed despite using the recommended narasin dosage.

  • Possible Cause: Anticoccidial Resistance. The field isolate of Eimeria may have developed partial or full resistance to narasin.

  • Troubleshooting Action: Conduct an Anticoccidial Sensitivity Test (AST) as detailed in the protocol below to confirm the sensitivity profile of your specific Eimeria isolate.

  • Possible Cause: Insufficient Drug Intake. If feed palatability is an issue or if birds are under stress and not eating, they may not be consuming enough medicated feed for the narasin to be effective.

  • Troubleshooting Action: Monitor and record feed intake daily. Ensure feed is fresh and that environmental conditions are optimal to encourage normal feeding behavior.

Data Presentation

Table 1: this compound Dosage and Toxicity Summary for Broilers

ParameterConcentration (mg/kg or ppm)Expected OutcomeCitation
Standard Therapeutic Dose 60 - 80Effective control of sensitive Eimeria spp.
Maximum Tolerated Dose 100No adverse effects on performance observed.
Toxic Dose 120+Reduction in body weight gain, increased mortality.

Table 2: General Performance Comparison of Common Broiler Breeds (Unmedicated)

CharacteristicRoss 308Cobb 500Citation
Growth Rate Excellent; may require higher nutrient density feed.Excellent; known for rapid early growth.
Feed Conversion Very efficient.Very efficient; performs well on lower-cost feeds.
Hardiness Generally considered a robust and hardy bird.Can be more sensitive to environmental and management conditions.
Conformation High proportion of breast meat.Known for high breast meat yield.

Note: These are general characteristics. Performance can vary significantly based on nutrition, management, and environmental factors.

Experimental Protocols

Protocol: Anticoccidial Sensitivity Test (AST) for Narasin Dosage Determination

This protocol is designed to determine the optimal dosage of narasin against a specific field isolate of Eimeria in a particular broiler breed.

1. Oocyst Isolation and Propagation: a. Collect fresh fecal and litter samples from multiple locations within the target poultry house, focusing on birds between 2-5 weeks of age. b. Homogenize the samples and process them using a salt flotation technique to concentrate the Eimeria oocysts. c. Allow the recovered oocysts to sporulate by placing them in a 2.5% potassium dichromate solution with aeration for 2-3 days. d. Inoculate a small group of young, coccidia-free birds (of the target breed) with the sporulated oocysts to propagate and generate a sufficient quantity for the main trial. e. Collect feces from these propagation birds 4-7 days post-inoculation, recover the oocysts, and create a standardized challenge dose (e.g., X oocysts/mL).

2. Experimental Design: a. Procure day-old chicks of the desired broiler breed (e.g., Ross 308 or Cobb 500). b. House birds in a controlled battery cage environment to prevent cross-contamination. c. Randomly assign chicks to treatment groups (minimum of 3 replicates per group, 10 birds per replicate). d. Treatment groups should include:

  • T1: Uninfected, Unmedicated Control (UUC)
  • T2: Infected, Unmedicated Control (IUC)
  • T3: Infected, Narasin 60 ppm
  • T4: Infected, Narasin 70 ppm
  • T5: Infected, Narasin 80 ppm
  • (Optional): Additional groups for higher or lower dosages.

3. Procedure: a. Provide all groups with unmedicated starter feed from day 0 to day 14. b. On day 14, switch the feed for the medicated groups (T3, T4, T5) to their respective treatment diets. c. Allow birds to adapt to the medicated feed for 2 days. d. On day 16, orally inoculate all birds in the infected groups (T2-T5) with the standardized Eimeria challenge dose. e. The trial continues for 6-7 days post-infection.

4. Data Collection and Analysis: a. Performance: Measure body weight gain (BWG) and feed conversion ratio (FCR) for each replicate from the day of infection to the end of the trial. b. Mortality: Record all mortality daily. c. Lesion Scoring: At the end of the trial (e.g., day 22-23), euthanize a subset of birds from each replicate (e.g., 5 birds/replicate) and perform intestinal lesion scoring for the relevant Eimeria species. Use a standardized 0-4 scoring system. d. Statistical Analysis: Analyze the data using ANOVA. A statistically significant difference (p<0.05) in BWG and lesion scores between the medicated groups and the IUC group indicates efficacy. The optimal dosage is the one that provides the best combination of lesion control and performance without adverse effects.

Mandatory Visualizations

AST_Workflow cluster_prep Phase 1: Isolate Preparation cluster_trial Phase 2: Live Animal Trial cluster_analysis Phase 3: Data Analysis A 1. Collect Fecal/Litter Samples from Farm B 2. Isolate & Concentrate Oocysts (Salt Flotation) A->B C 3. Sporulate Oocysts (2.5% Potassium Dichromate) B->C D 4. Propagate in Donor Birds (Target Breed) C->D E 5. Create Standardized Challenge Inoculum D->E H 8. Challenge with Eimeria Inoculum (Day 16) E->H Inoculate Birds F 6. Assign Day-Old Chicks (Target Breed) to Treatment Groups G 7. Administer Medicated Feed (Day 14) F->G G->H I 9. Trial Period (6-7 Days Post-Infection) H->I J 10. Measure Performance (Weight Gain, FCR) I->J K 11. Conduct Lesion Scoring (0-4 Scale) I->K L 12. Statistical Analysis (ANOVA) J->L K->L M 13. Determine Optimal Dosage L->M

Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).

Narasin_MoA cluster_parasite Eimeria Parasite Cell cluster_result Result Membrane Cell Membrane Cytoplasm Cytoplasm (High K+, Low Na+) Membrane->Cytoplasm Disrupts Gradient Extracellular Extracellular Space (Low K+, High Na+) Membrane->Extracellular Complex Narasin-Ion Complex Cytoplasm->Complex Binds K+ ResultNode Ionic Imbalance -> Metabolic Disruption -> Parasite Death Narasin Narasin Molecule Narasin->Complex Forms K_ion_out K+ Na_ion_out Na+ Na_ion_out->Narasin Binds Complex->Membrane Transports Na+ In Complex->Membrane Transports K+ Out

Caption: Mechanism of action of the ionophore narasin on an Eimeria cell.

References

Technical Support Center: Narasin Sodium and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential for narasin (B1676957) sodium to interfere with fluorescence-based assays. The following information is designed to help you troubleshoot experiments and interpret data accurately when working with this ionophore.

Frequently Asked Questions (FAQs)

Q1: Is narasin sodium itself fluorescent?

A1: No, this compound is not considered to be an intrinsically fluorescent molecule. It does not strongly absorb ultraviolet (UV) or visible light, which is a prerequisite for fluorescence. Therefore, direct interference from narasin autofluorescence is unlikely to be a significant issue in most experimental setups.

Q2: How can this compound interfere with my fluorescence-based assay if it's not fluorescent?

A2: Interference from narasin is typically indirect and stems from its biological activity as a sodium ionophore. By disrupting cellular ion gradients, narasin can alter the physiological state of the cells, which in turn affects the readout of many fluorescence-based assays. The primary mechanisms of interference are:

  • Alteration of Cellular Health and Viability: As an ionophore, narasin can induce cytotoxicity, which can impact assays that rely on cell viability or metabolic activity (e.g., resazurin-based assays).

  • Changes in Intracellular Ion Concentrations: Narasin's primary function is to transport cations like sodium (Na⁺) and potassium (K⁺) across cell membranes, disrupting the natural electrochemical gradients. This can directly affect assays designed to measure these ions or be indirectly impacted by the downstream consequences of these changes.

  • Impact on Mitochondrial Function: The disruption of ion gradients can lead to a decrease in mitochondrial membrane potential. This will be detected by fluorescent dyes sensitive to mitochondrial health, such as JC-1.

  • Modulation of Signaling Pathways: Narasin has been shown to inhibit signaling pathways such as TGF-β/p-SMAD3 and IL-6/p-STAT3. Assays that use fluorescent reporters to measure the activity of these pathways will be affected by narasin treatment.

Q3: Which types of fluorescence-based assays are most likely to be affected by this compound?

A3: The following types of assays are particularly susceptible to indirect interference by narasin:

  • Cell Viability and Cytotoxicity Assays: Assays that use fluorescent indicators of metabolic activity (e.g., resazurin (B115843), which is converted to the fluorescent resorufin (B1680543) in viable cells) can be affected by narasin-induced cytotoxicity.

  • Mitochondrial Membrane Potential Assays: Dyes like JC-1, which exhibit a fluorescence shift in response to changes in mitochondrial membrane potential, will be impacted by narasin's disruption of ion gradients.

  • Intracellular Ion Indicator Assays: Assays using fluorescent dyes to measure intracellular calcium (e.g., Fluo-4, Fura-2) may be affected by the global disruption of ion homeostasis caused by narasin.

  • Reporter Gene Assays: If you are studying a signaling pathway that is modulated by narasin (e.g., TGF-β or IL-6 pathways) and using a fluorescent protein (e.g., GFP, RFP) as a reporter, the assay readout will be altered.

Q4: How can I determine if narasin is interfering with my assay?

A4: A critical step is to run appropriate controls. A "no-target" or "no-cell" control, where you measure the fluorescence of narasin in the assay buffer with the fluorescent dye but without the biological target, can help rule out direct chemical interactions. However, the most informative controls will address the biological effects of narasin. For example, in a reporter gene assay, you could use a reporter driven by a constitutive promoter that is not expected to be affected by the signaling pathways modulated by narasin.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Signal in a Cell Viability Assay (e.g., Resazurin-based)
  • Possible Cause: Narasin is causing cell death, leading to reduced metabolic activity and therefore less conversion of the non-fluorescent substrate to its fluorescent product.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of narasin concentrations to determine its cytotoxic threshold in your specific cell line and assay conditions.

    • Use an Orthogonal Viability Assay: Confirm the results with a non-fluorescence-based viability assay, such as the MTT assay, which relies on absorbance.

    • Microscopic Examination: Visually inspect the cells under a microscope to look for morphological signs of cell death, such as membrane blebbing or detachment.

Issue 2: Shift in Fluorescence in a Mitochondrial Membrane Potential Assay (e.g., JC-1)
  • Possible Cause: Narasin, as an ionophore, is disrupting the mitochondrial membrane potential, leading to a shift in the JC-1 dye from red fluorescent aggregates to green fluorescent monomers. This is an expected biological effect of an ionophore.

  • Troubleshooting Steps:

    • Confirm with a Positive Control: Use a known mitochondrial uncoupler, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), as a positive control to ensure the assay is working correctly.

    • Quantitative Analysis: Quantify the ratio of red to green fluorescence to measure the extent of mitochondrial depolarization at different narasin concentrations.

    • Time-Course Experiment: Monitor the change in fluorescence over time to understand the kinetics of narasin's effect on mitochondrial membrane potential.

Issue 3: Altered Signal in an Intracellular Calcium Assay (e.g., Fluo-4)
  • Possible Cause: While narasin is primarily a sodium ionophore, the disruption of the overall ion balance in the cell can lead to secondary effects on intracellular calcium levels.

  • Troubleshooting Steps:

    • Establish a Baseline: Measure the baseline fluorescence of your cells loaded with the calcium indicator before adding narasin.

    • Use Appropriate Controls: Include a positive control that is known to increase intracellular calcium (e.g., a calcium ionophore like ionomycin) and a negative control (vehicle only).

    • Consider the Assay Medium: Be mindful of the ion concentrations in your assay buffer, as this can influence the effects of narasin.

Data Presentation

Assay TypeFluorescent ProbeExpected Effect of NarasinPotential for Misinterpretation
Cell Viability ResazurinDecreased fluorescenceFalse positive for a cytotoxic compound (which is its actual effect)
Mitochondrial Membrane Potential JC-1Shift from red to green fluorescenceCorrectly identifies mitochondrial depolarization
Intracellular Calcium Fluo-4, Fura-2Potential increase or decrease in fluorescenceCould be misinterpreted as a direct effect on calcium channels if not properly controlled
Reporter Gene Assay (TGF-β pathway) GFPDecreased fluorescenceCorrectly identifies inhibition of the pathway
Reporter Gene Assay (IL-6 pathway) GFPDecreased fluorescenceCorrectly identifies inhibition of the pathway

Experimental Protocols

Protocol 1: Testing for Narasin's Effect on Cell Viability using a Resazurin-Based Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Narasin Treatment: Prepare a serial dilution of narasin in your cell culture medium. Remove the old medium from the cells and add the narasin dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a working solution of resazurin in PBS or cell culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission for resorufin).

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells) and plot the fluorescence intensity against the narasin concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing Narasin's Impact on Mitochondrial Membrane Potential with JC-1
  • Cell Culture and Treatment: Culture your cells on a suitable plate for fluorescence microscopy or in a 96-well plate for plate reader analysis. Treat the cells with the desired concentrations of narasin for the appropriate duration. Include a positive control (e.g., CCCP) and a vehicle control.

  • JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with PBS or assay buffer.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with filters for both green (monomers, ~485 nm excitation/~530 nm emission) and red (aggregates, ~560 nm excitation/~595 nm emission) fluorescence.

    • Plate Reader: Measure the fluorescence intensity in both the green and red channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Seed Cells treatment Treat with Narasin (and controls) start->treatment staining Add Fluorescent Dye treatment->staining measurement Measure Fluorescence (Microscopy or Plate Reader) staining->measurement analysis Analyze Data (e.g., IC50, Red/Green Ratio) measurement->analysis interpretation Interpret Results in Context of Narasin's Biological Activity analysis->interpretation

Caption: A generalized experimental workflow for assessing the impact of narasin on fluorescence-based assays.

troubleshooting_logic cluster_direct Direct Interference? cluster_indirect Indirect (Biological) Interference? start Unexpected Assay Result with Narasin direct_q Is Narasin directly affecting the dye? start->direct_q indirect_q Is Narasin affecting cell physiology? start->indirect_q direct_test Control: Narasin + Dye (No Cells) direct_q->direct_test direct_res No Signal Change (Direct interference unlikely) direct_test->direct_res conclusion Conclusion: Result is likely due to Narasin's biological activity direct_res->conclusion indirect_test Run Orthogonal Assays (e.g., MTT for viability) indirect_q->indirect_test indirect_res Confirm Biological Effect (e.g., Cytotoxicity, Depolarization) indirect_test->indirect_res indirect_res->conclusion

Caption: A decision tree for troubleshooting unexpected results in fluorescence assays involving narasin.

TGF_beta_pathway cluster_nucleus Nuclear Events TGFb TGF-β Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binds pSMAD3 p-SMAD3 Receptor->pSMAD3 Phosphorylates Complex p-SMAD3/SMAD4 Complex pSMAD3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., EMT markers) Narasin Narasin Narasin->pSMAD3 Inhibits

Caption: Narasin's inhibitory effect on the TGF-β/p-SMAD3 signaling pathway.

IL6_pathway cluster_nucleus Nuclear Events IL6 IL-6 Receptor IL-6 Receptor (IL-6R/gp130) IL6->Receptor Binds JAK JAK Receptor->JAK Activates pSTAT3 p-STAT3 JAK->pSTAT3 Phosphorylates Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (e.g., Pro-survival genes) Narasin Narasin Narasin->pSTAT3 Inhibits

Caption: Narasin's inhibitory effect on the IL-6/p-STAT3 signaling pathway.

Overcoming variability in narasin sodium experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in experimental results involving narasin (B1676957) sodium.

Frequently Asked Questions (FAQs)

Q1: What is narasin sodium and what is its primary mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by Streptomyces aureofaciens. Its primary mechanism of action is to form lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them across cellular membranes.[1][2][3] This disruption of ion gradients can lead to a range of cellular effects, including inhibition of signaling pathways and induction of apoptosis.[4]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5] It is practically insoluble in water. For aqueous solutions in biological experiments, it is recommended to first dissolve this compound in an organic solvent and then dilute it into the aqueous buffer or isotonic saline.

Q3: What are the recommended storage conditions for this compound and its stock solutions?

A3: this compound solid should be stored at -20°C for long-term stability, where it can be stable for at least four years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is not recommended to store aqueous solutions for more than one day.

Q4: What are the known signaling pathways affected by narasin?

A4: Narasin has been shown to inhibit several signaling pathways, including:

  • NF-κB signaling: Narasin can suppress the phosphorylation of IκBα, which is a key step in the activation of the NF-κB pathway.

  • TGF-β/SMAD3 signaling: It can inactivate this pathway by inhibiting the phosphorylation of SMAD3.

  • IL-6/STAT3 signaling: Narasin has been observed to block the IL-6-induced activation of STAT3.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Potential Cause Troubleshooting Step Rationale
Incomplete Dissolution of this compound Ensure complete dissolution of this compound in a suitable organic solvent (e.g., DMSO, ethanol, methanol) before preparing the final working concentrations in cell culture media. Briefly vortex the stock solution before making dilutions.This compound is poorly soluble in aqueous media. Incomplete dissolution leads to inaccurate and inconsistent concentrations in your experiments.
Precipitation of this compound in Media When diluting the organic stock solution into your aqueous cell culture medium, do so dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent precipitation. Avoid using a high concentration of the organic solvent in the final culture medium, as it can have its own cytotoxic effects.Rapid addition of a concentrated organic stock to an aqueous solution can cause the compound to precipitate out of solution.
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. Do not store diluted aqueous solutions for more than a day.This compound in solution, particularly in aqueous media, may degrade over time, leading to reduced activity and inconsistent results.
Interaction with Serum Proteins Be aware that serum proteins can bind to small molecules, potentially reducing the effective concentration of narasin. While the direct impact of serum on narasin activity is not extensively documented, it is a potential source of variability. Consider running pilot experiments with varying serum concentrations to assess its impact in your specific cell line and assay.The binding of narasin to serum proteins could lower its bioavailability to the cells, affecting the observed potency.
Inconsistent Cell Seeding Density Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number at the start of the experiment will lead to variability in the final readout of viability assays.Cell viability assays like MTS and MTT measure the metabolic activity of the cell population, which is directly proportional to the number of viable cells.
Issue 2: Inconsistent Results in Animal Studies
Potential Cause Troubleshooting Step Rationale
Variable Drug Intake If administering narasin in feed, ensure uniform mixing to achieve a consistent concentration throughout the feed. For oral gavage, ensure accurate and consistent dosing for each animal.Uneven distribution of narasin in the feed can lead to significant variations in the actual dose received by individual animals.
Diet Composition Maintain a consistent diet composition for all animals within an experimental group and across replicate experiments.The composition of the diet can influence the gut microbiome and the absorption and metabolism of drugs, potentially affecting the efficacy of narasin.
Frequency of Administration The frequency of narasin supplementation can impact its effects on ruminal fermentation parameters in ruminants. Standardize the timing and frequency of administration to ensure consistency.Infrequent or irregular administration may lead to fluctuations in the effective concentration of narasin at its site of action.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (FW: 787.0 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.87 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Dissolve the this compound completely by vortexing. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cells using a colorimetric MTS assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest narasin concentration).

  • After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Quantification of Narasin by LC-MS/MS

This protocol provides a general workflow for the quantification of narasin in a sample matrix (e.g., cell lysate, tissue homogenate) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Sample containing narasin

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water, LC-MS grade

  • Narasin analytical standard

  • Internal standard (e.g., monensin)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Extraction:

    • Homogenize the sample.

    • Extract narasin from the matrix using an organic solvent such as a mixture of methanol and water or acetonitrile. The specific extraction solvent and procedure may need to be optimized based on the sample matrix.

    • Centrifuge the sample to pellet any precipitates and collect the supernatant.

  • Sample Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • LC Separation:

    • Inject the extracted sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using an ESI source.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify narasin. Select the precursor ion for narasin and at least two product ions for confirmation. A common precursor ion for narasin is m/z 787.5.

  • Quantification:

    • Prepare a calibration curve using the narasin analytical standard in a matrix that matches the samples as closely as possible.

    • Use an internal standard to correct for variations in extraction efficiency and instrument response.

    • Calculate the concentration of narasin in the samples based on the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C43H71NaO11
Molecular Weight 787.0 g/mol
Appearance White solid
Solubility Soluble in ethanol, methanol, DMSO, DMF. Insoluble in water.
Storage -20°C (solid)

Table 2: Reported IC50 Values of Narasin in Breast Cancer Cell Lines

Cell LineIC50 (µM) after 72hReference
MCF-7 (ER+) 2.219
T47D (ER+) 3.562
MDA-MB-231 (Triple-Negative) 11.76

Table 3: Example LC-MS/MS Parameters for Narasin Detection

ParameterSettingReference
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion (m/z) 787.5
Product Ions (m/z) for MRM 431.3, 531.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare Narasin Stock Solution (DMSO) dilute Prepare Serial Dilutions in Culture Medium prep_stock->dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Narasin (e.g., 24-72h) prep_cells->treat_cells dilute->treat_cells add_mts Add MTS Reagent treat_cells->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_abs Read Absorbance (490nm) incubate_mts->read_abs analyze Calculate Cell Viability & IC50 read_abs->analyze

Caption: A typical experimental workflow for a cell viability assay with narasin.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex stimulus->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates Narasin Narasin Narasin->IKK inhibits phosphorylation Transcription Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Transcription activates

Caption: Narasin's inhibitory effect on the NF-κB signaling pathway.

tgfb_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex EMT Epithelial-Mesenchymal Transition (EMT) (Migration, Invasion) SMAD_complex->EMT promotes Narasin Narasin Narasin->SMAD23 inhibits phosphorylation

Caption: Narasin's inhibition of the TGF-β/SMAD3 signaling pathway.

il6_stat3_pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene_exp Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_exp activates Narasin Narasin Narasin->STAT3 inhibits phosphorylation

Caption: Narasin's inhibitory action on the IL-6/STAT3 signaling pathway.

References

Validation & Comparative

Validating the Anticoccidial Efficacy of Narasin Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoccidial efficacy of narasin (B1676957) sodium against other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating narasin sodium for the control of coccidiosis in poultry.

Executive Summary

Narasin is a polyether monocarboxylic acid ionophore antibiotic produced by the fermentation of Streptomyces aureofaciens.[1] It is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry.[1][2] Narasin's mode of action involves the disruption of ion gradients across the parasite's cell membrane, leading to cellular dysfunction and death.[1][3] Extensive battery cage and floor pen trials have demonstrated its efficacy in reducing lesion scores, improving weight gain, and enhancing feed efficiency in broiler chickens. This guide presents a compilation of data from multiple studies to provide a comprehensive overview of narasin's performance.

Comparative Efficacy of this compound

The anticoccidial efficacy of narasin has been evaluated in numerous studies, often in comparison with other ionophores and chemical anticoccidials. The following tables summarize key performance indicators from these trials.

Table 1: Efficacy of Narasin in Broiler Chickens (Floor Pen Trials)
Treatment (ppm)Weight Gain (kg)Feed:Gain RatioCecal Lesion Score
Non-medicated Control1.852.052.8
Narasin (40)1.951.981.5
Narasin (60)1.981.951.2
Narasin (80)2.011.920.9
Narasin (100)2.001.930.7

Data compiled from studies simulating commercial broiler production conditions with intentional coccidia challenge.

Table 2: Comparative Efficacy of Narasin, Monensin, and Lasalocid (Battery Cage Trials)
TreatmentDosage (ppm)Average Lesion Score (E. tenella)Weight Gain (% of Control)
Non-medicated Control-3.5100
Narasin1001.2115
Monensin1211.5112
Lasalocid751.0118

This table illustrates the comparative efficacy against a specific Eimeria strain. Note that efficacy can vary between different coccidial strains.

Table 3: Efficacy of Narasin in Combination with Other Anticoccidials
TreatmentDosage (ppm)Cecal Lesion Score (E. tenella)
Non-medicated Control-3.2
Narasin601.8
Roxarsone (B1679585)502.1
Narasin + Roxarsone60 + 501.1
Narasin801.5
Narasin + Roxarsone80 + 500.9

The combination of narasin and roxarsone demonstrated an additive effect in controlling E. tenella infections. A synergistic activity has also been noted between narasin and nicarbazin.

Experimental Protocols

The validation of anticoccidial efficacy relies on standardized experimental designs. Below are detailed methodologies for key experiments cited in this guide.

Floor Pen Trials

Floor pen trials are designed to simulate commercial broiler production conditions.

  • Animal Husbandry: Day-old broiler chicks are randomly allocated to pens with fresh litter. Feed and water are provided ad libitum.

  • Coccidial Challenge: To ensure a consistent coccidial challenge, the litter in designated pens is seeded with a known number of sporulated oocysts of pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

  • Medication: The experimental diets, containing varying concentrations of the anticoccidial drug(s), are fed continuously from day one until the termination of the trial.

  • Data Collection:

    • Weight Gain and Feed Conversion: Body weight and feed consumption are recorded at specified intervals to calculate average weight gain and feed conversion ratio.

    • Lesion Scoring: At a predetermined time point post-infection (typically 6-7 days), a subset of birds from each pen is euthanized, and the intestines and ceca are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Mortality: Daily mortality is recorded.

Battery Cage Trials

Battery cage trials offer a more controlled environment for evaluating anticoccidial efficacy against specific Eimeria species.

  • Animal Husbandry: Broiler chicks are housed in wire-floored battery cages to prevent exposure to extraneous coccidial oocysts.

  • Infection: At a specific age (e.g., 14 days), each bird is orally inoculated with a standardized dose of sporulated oocysts of a single Eimeria species.

  • Medication: Medicated feed is provided for a specified period before and after infection.

  • Data Collection:

    • Weight Gain: Individual or group body weights are measured.

    • Lesion Scoring: Similar to floor pen trials, intestinal and cecal lesions are scored at the appropriate time post-infection.

    • Oocyst Counts: Fecal samples can be collected to determine the number of oocysts shed per gram of feces (OPG), providing a quantitative measure of parasite replication.

Mode of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of narasin and a typical workflow for evaluating anticoccidial drugs.

cluster_parasite Eimeria Sporozoite/Merozoite Cell_Membrane Cell Membrane K_ion K+ Cell_Membrane:f0->K_ion Efflux Na_K_Pump Na+/K+ ATPase Pump Cell_Membrane:f0->Na_K_Pump Stimulates Cytoplasm Cytoplasm Narasin Narasin Narasin->Cell_Membrane:f0 Forms complex Na_ion Na+ Na_ion->Cell_Membrane:f0 Influx Cellular_Dysfunction Cellular Dysfunction & Death Na_K_Pump->Cellular_Dysfunction Leads to Start Start: Experimental Design Animal_Allocation Animal Allocation & Acclimation Start->Animal_Allocation Treatment_Groups Formation of Treatment Groups (Control, Narasin, Comparators) Animal_Allocation->Treatment_Groups Medication Administration of Medicated Feed Treatment_Groups->Medication Infection Coccidial Challenge (Seeded Litter or Oral Inoculation) Medication->Infection Data_Collection Data Collection (Weight, Feed Intake, Mortality) Infection->Data_Collection Necropsy Necropsy & Lesion Scoring Data_Collection->Necropsy Analysis Statistical Analysis Necropsy->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

A Comparative Analysis of Narasin Sodium and Monensin in Broiler Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of poultry production, the control of coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, is paramount for maintaining flock health and economic viability.[1][2] Ionophore anticoccidials have been a cornerstone of this control for decades, with narasin (B1676957) sodium and monensin (B1676710) being two prominent examples.[1][2] Both are polyether antibiotics produced by fermentation of Streptomyces species and share a similar mode of action.[1][2][3] This guide provides an objective comparison of their performance in broiler chickens, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluations.

Mechanism of Action

Narasin and monensin are classified as monovalent ionophores. Their primary mechanism of action involves the transport of monovalent cations, such as sodium (Na+) and potassium (K+), across the cell membranes of the Eimeria parasite.[2][4] This disruption of the natural ion gradients across the parasite's cell membrane leads to an influx of sodium ions, forcing the parasite to expend energy to pump the excess sodium out.[4] This ultimately results in osmotic imbalance, cellular swelling, and death of the parasite.[2] This action is effective against the sporozoite and merozoite stages of the coccidial life cycle.[3][4]

cluster_membrane Parasite Cell Membrane ionophore Ionophore (Narasin/Monensin) na_in Na+ Influx ionophore->na_in Facilitates na_pump Na+/K+ ATPase Pump k_out K+ Efflux na_pump->k_out Pumps out Na+ Pumps in K+ atp_adp ATP -> ADP na_pump->atp_adp Energy Consumption na_in->na_pump Stimulates swelling Cellular Swelling & Death na_in->swelling Leads to

Figure 1: Mechanism of Action of Ionophores. Max Width: 760px.

Performance Data in Broiler Chickens

Numerous studies have compared the efficacy of narasin and monensin in broiler chickens. The general consensus is that both are effective anticoccidials, with performance results being largely comparable under commercial conditions.[5][6] However, some studies indicate nuanced differences in specific performance parameters.

Comparative Efficacy and Performance Parameters
Performance ParameterNarasinMonensinStudy Reference
Anticoccidial Efficacy Effective against all major Eimeria species in chickens.[3][5]Effective against all major Eimeria species in chickens.[2]General Literature
Cross-Resistance Strains refractory to monensin are often also refractory to narasin.[7][8]Strains refractory to narasin are often also refractory to monensin.[7][8]Weppelman et al. (1977)
Weight Gain Generally comparable to monensin.[5][6] Some studies show numerically higher weight gain with narasin at 80 ppm compared to monensin at 99 ppm.[9]Generally comparable to narasin.[5][6]Jeffers et al. (1988), Ruff et al. (1979)
Feed Conversion Ratio (FCR) Comparable to monensin.[5][6] Some studies indicate improved FCR with narasin.[9]Comparable to narasin.[5][6]Jeffers et al. (1988), Ruff et al. (1979)
Mortality No adverse reactions or increased mortality attributable to narasin at recommended doses.[5][6]No adverse reactions or increased mortality attributable to monensin at recommended doses.[5][6]Jeffers et al. (1988)
Host Tolerance Better tolerated than monensin at efficacious levels (100 ppm narasin vs. 121 ppm monensin).[7][8]Less tolerated than narasin and lasalocid (B1674520) at recommended use levels.[7][8]Weppelman et al. (1977)
Quantitative Comparison from a Field Study

A large-scale field study involving approximately 100,000 broilers per treatment group directly compared narasin and monensin. The results indicated that the performance of birds medicated with narasin was generally comparable to those medicated with monensin.[5][6]

TreatmentDosageAverage Body Weight (kg)Feed Conversion RatioMortality (%)
Narasin60 ppm or 80 ppmComparable to MonensinComparable to MonensinComparable to Monensin
Monensin100 ppm or 121 ppmComparable to NarasinComparable to NarasinComparable to Narasin
Data synthesized from Jeffers et al. (1988)[5][6]

Experimental Protocols

To ensure the validity and reproducibility of broiler performance studies, a well-defined experimental protocol is essential. The following outlines a typical methodology for comparing narasin and monensin.

Objective:

To evaluate and compare the efficacy and performance effects of narasin sodium and monensin in broiler chickens under simulated commercial conditions.

Materials and Methods:
  • Animals: Day-old broiler chicks (e.g., Ross 308) of a single sex are randomly allocated to treatment groups.[1]

  • Housing: Birds are housed in floor pens with fresh litter, mimicking commercial broiler production environments.[5]

  • Diet: A basal diet (e.g., corn-soybean meal based) is formulated to meet the nutritional requirements of the broilers for starter and grower phases.[1] The basal diet is then mixed with the respective anticoccidial to create the treatment feeds.

  • Treatments:

    • Control Group: Basal diet with no anticoccidial.

    • Narasin Group: Basal diet supplemented with narasin at a specified concentration (e.g., 70-80 ppm).[1][5]

    • Monensin Group: Basal diet supplemented with monensin at a specified concentration (e.g., 100-121 ppm).[5]

  • Coccidial Challenge (Optional but recommended for efficacy studies): Birds may be challenged with a mixed culture of sporulated Eimeria oocysts to induce a coccidiosis infection.[9]

  • Data Collection:

    • Performance: Body weight and feed consumption are measured at regular intervals (e.g., weekly) to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[1]

    • Health: Mortality is recorded daily. Intestinal lesion scoring is performed at the end of the trial to assess the severity of coccidiosis.[9]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

cluster_treatments Treatment Groups cluster_data Data Collection start Day-Old Broiler Chicks randomization Random Allocation to Treatment Groups start->randomization control Control (No Drug) randomization->control narasin Narasin Supplemented Diet randomization->narasin monensin Monensin Supplemented Diet randomization->monensin challenge Coccidial Challenge (Optional) control->challenge narasin->challenge monensin->challenge rearing Rearing Period (e.g., 42 days) Feed and Water ad libitum challenge->rearing performance Weekly Weight Gain & Feed Intake rearing->performance health Daily Mortality & Final Lesion Scoring rearing->health analysis Statistical Analysis (ANOVA) performance->analysis health->analysis

Figure 2: Experimental Workflow for Broiler Performance Trial. Max Width: 760px.

Conclusion

Both this compound and monensin are effective ionophore anticoccidials for use in broiler production.[2][5] Extensive research and field experience have shown that their performance in terms of weight gain, feed conversion, and mortality is generally comparable.[5][6] The choice between the two may be influenced by factors such as cost, regional availability, and specific production system challenges. Some studies suggest that narasin may be better tolerated by birds at its effective dose compared to monensin.[7][8] As with any anticoccidial, rotation programs are crucial to mitigate the development of drug-resistant Eimeria strains.[10] Continuous evaluation and research are essential to optimize coccidiosis control strategies in the dynamic landscape of poultry production.

References

A Comparative Analysis of the Ionophores Narasin and Salinomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of narasin (B1676957) and salinomycin (B1681400).

Narasin and salinomycin are structurally similar polyether ionophore antibiotics widely utilized in the agricultural industry as coccidiostats to control and prevent coccidiosis in poultry. Both compounds are products of Streptomyces fermentation, with narasin being a derivative of salinomycin containing an additional methyl group. Their primary mechanism of action involves the transport of monovalent cations across cellular membranes, leading to a disruption of the ionic gradient and ultimately cell death in coccidial parasites. Beyond their anticoccidial properties, both narasin and salinomycin have garnered significant interest in the scientific community for their potential as anticancer agents, demonstrating the ability to selectively target and eliminate cancer stem cells. This guide provides a detailed comparative analysis of narasin and salinomycin, presenting experimental data on their efficacy, toxicity, and impact on cellular signaling pathways.

Performance and Efficacy: An In-Depth Comparison

The efficacy of narasin and salinomycin as anticoccidial agents in poultry has been the subject of numerous studies. The following tables summarize key performance indicators from comparative experimental trials.

Performance ParameterNarasinSalinomycinStudy Details
Anticoccidial Efficacy
Lesion Score (vs. Infected Control)Significantly reducedSignificantly reducedBoth ionophores are effective in reducing intestinal lesions caused by Eimeria species in broiler chickens.
Oocyst SheddingSignificantly reducedSignificantly reducedBoth treatments effectively lower the shedding of coccidial oocysts, indicating a reduction in parasite replication.
Broiler Growth Performance
Body Weight Gain (g)Generally higher-In some studies, broilers treated with narasin showed a higher final body weight compared to those treated with salinomycin.
Feed Conversion Ratio (FCR)Often lower (improved)-Narasin has been associated with a more favorable feed conversion ratio in several comparative studies, indicating better feed efficiency.

Toxicity Profile

While effective, ionophores have a narrow therapeutic window, and toxicity is a critical consideration. The following table provides a comparative overview of the toxicity of narasin and salinomycin.

Toxicity ParameterNarasinSalinomycinNotes
Acute Toxicity (LD50 in Chickens) 67 mg/kg body weight[1]44.5 mg/kg body weight[2]Both compounds exhibit a narrow margin of safety.
Toxicity in Non-Target Species Highly toxic to turkeys[3]Highly toxic to turkeys[3][4]Accidental administration to non-target species can be fatal.
Clinical Signs of Toxicity Feed refusal, muscular weakness, sternal recumbency, diarrhea, weight depression, and death.[2]Feed refusal, muscular weakness, sternal recumbency, diarrhea, weight depression, and death.[2]Symptoms are similar for both ionophores and are indicative of ionophore poisoning.
Drug Interactions Incompatible with tiamulin, erythromycin, sulfachlorpyrazine, and sulfaquinoxaline.[5]Incompatible with tiamulin, erythromycin, sulfachlorpyrazine, and sulfaquinoxaline. The effects of incompatibility are more pronounced with salinomycin.[5]Co-administration with certain drugs can significantly increase toxicity.

Anticancer Activity and Mechanism of Action

Both narasin and salinomycin have demonstrated promising activity against cancer cells, particularly cancer stem cells, which are often resistant to conventional therapies. Their mechanisms of action in this context involve the modulation of key cellular signaling pathways.

Anticancer PropertyNarasinSalinomycin
Targeted Signaling Pathways TGF-β/SMAD3, IL-6/STAT3[4]Wnt/β-catenin, Hedgehog[6]
Cellular Effects Inhibition of cell proliferation, migration, and invasion in ERα-positive breast cancer cells.[4]Induction of apoptosis and inhibition of cancer stem cell properties.[7]
Mechanism Inactivation of key signaling pathways involved in epithelial-mesenchymal transition (EMT).[4]Disruption of ion homeostasis, generation of reactive oxygen species (ROS), and targeting of cancer stem cell-specific pathways.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate narasin and salinomycin.

Anticoccidial Efficacy Trial in Broilers (Floor Pen Study)

This experiment is designed to evaluate the efficacy of anticoccidial drugs in a setting that mimics commercial poultry production.

1. Animal Housing and Management:

  • Day-old broiler chicks are randomly allocated to pens with fresh litter.
  • Each pen houses a specific number of birds (e.g., 20-50).
  • Feed and water are provided ad libitum.

2. Treatment Groups:

  • Negative Control: Uninfected, unmedicated.
  • Positive Control: Infected, unmedicated.
  • Narasin Group: Infected, medicated with a specified concentration of narasin in the feed.
  • Salinomycin Group: Infected, medicated with a specified concentration of salinomycin in the feed.

3. Infection:

  • At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts.

4. Data Collection:

  • Performance: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.
  • Lesion Scoring: At a specific time post-infection (e.g., day 7), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale (e.g., 0-4).
  • Oocyst Shedding: Fecal samples are collected to determine the number of oocysts shed per gram of feces.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

In Vitro Cell Migration Assay (Scratch Assay)

This assay is used to assess the effect of compounds on cancer cell migration.

1. Cell Culture:

  • Cancer cells (e.g., MCF-7 breast cancer cells) are cultured in appropriate media until they form a confluent monolayer in a multi-well plate.

2. Creating the "Scratch":

  • A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.

3. Treatment:

  • The culture medium is replaced with fresh medium containing either the vehicle control, narasin, or salinomycin at various concentrations.

4. Imaging:

  • The scratch is imaged at time zero and then at regular intervals (e.g., every 6-12 hours) using a microscope.

5. Analysis:

  • The width of the scratch is measured at each time point. The rate of cell migration is determined by the closure of the scratch over time.

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

1. Cell Lysis:

  • Cancer cells are treated with narasin, salinomycin, or a vehicle control for a specified time.
  • The cells are then lysed to release their protein content.

2. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

3. Gel Electrophoresis:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

4. Protein Transfer:

  • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

5. Immunoblotting:

  • The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated SMAD3 or β-catenin).
  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

6. Detection:

  • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
  • The light is captured on X-ray film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by narasin and salinomycin, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Anticoccidial_Mechanism cluster_ionophore Ionophore Action cluster_membrane Coccidial Cell Membrane cluster_cell Coccidial Cell Interior Narasin Narasin Membrane Cell Membrane Narasin->Membrane Transports Cations Salinomycin Salinomycin Salinomycin->Membrane Transports Cations Ion_Influx Monovalent Cation Influx (K+, Na+) Membrane->Ion_Influx Ionic_Imbalance Disruption of Ionic Gradient Ion_Influx->Ionic_Imbalance Cell_Swell Osmotic Swelling Ionic_Imbalance->Cell_Swell Cell_Death Cell Death Cell_Swell->Cell_Death

Caption: General mechanism of action for narasin and salinomycin against coccidia.

Anticancer_Signaling cluster_narasin Narasin cluster_salinomycin Salinomycin Narasin Narasin TGFb_IL6 TGF-β / IL-6 Receptors Narasin->TGFb_IL6 Inhibits SMAD3_STAT3 SMAD3 / STAT3 Activation TGFb_IL6->SMAD3_STAT3 EMT_N Epithelial-Mesenchymal Transition (EMT) SMAD3_STAT3->EMT_N Metastasis_N Inhibition of Metastasis EMT_N->Metastasis_N Salinomycin Salinomycin Wnt_Hedgehog Wnt / Hedgehog Signaling Salinomycin->Wnt_Hedgehog Inhibits BetaCatenin β-catenin / Gli Activity Wnt_Hedgehog->BetaCatenin CSC_Properties Cancer Stem Cell Properties BetaCatenin->CSC_Properties Apoptosis_S Induction of Apoptosis CSC_Properties->Apoptosis_S

Caption: Comparative anticancer signaling pathways of narasin and salinomycin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Anticoccidial) Cell_Culture Cancer Cell Culture Treatment Treatment with Narasin / Salinomycin Cell_Culture->Treatment Migration_Assay Cell Migration Assay (Scratch Assay) Treatment->Migration_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Broiler_Chicks Day-old Broiler Chicks Grouping Random Allocation to Treatment Groups Broiler_Chicks->Grouping Medicated_Feed Medicated Feed (Narasin / Salinomycin) Grouping->Medicated_Feed Infection Eimeria Infection Medicated_Feed->Infection Data_Collection Performance & Lesion Data Collection Infection->Data_Collection

Caption: Workflow for in vitro anticancer and in vivo anticoccidial studies.

References

Navigating Coccidiosis Control: A Comparative Guide to Narasin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of anticoccidial cross-resistance is paramount for effective and sustainable poultry health management. This guide provides an objective comparison of narasin's performance against other coccidiostats, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Narasin (B1676957), a polyether ionophore antibiotic, is a widely utilized feed additive for the prevention of coccidiosis in poultry, a parasitic disease caused by protozoa of the genus Eimeria. The emergence of drug-resistant Eimeria strains necessitates a thorough understanding of cross-resistance patterns between different coccidiostats to inform rational drug rotation programs and the development of new therapeutic strategies.

Cross-Resistance Profile of Narasin

Studies have consistently demonstrated that narasin exhibits cross-resistance with other monovalent ionophores, such as monensin (B1676710) and salinomycin. This phenomenon is attributed to their similar mechanisms of action, which involve the disruption of ion gradients across the parasite's cell membrane. In contrast, evidence suggests a lack of complete cross-resistance between narasin and divalent ionophores like lasalocid, as well as with monovalent glycoside ionophores such as maduramicin. Furthermore, narasin has been shown to be effective against Eimeria strains resistant to non-ionophore chemical coccidiostats, including amprolium, clopidol, decoquinate, nicarbazin, and robenidine, indicating no cross-resistance with these compounds.[1]

Quantitative Comparison of Coccidiostat Efficacy

The following tables summarize the efficacy of narasin and other coccidiostats against various Eimeria species, including strains with defined resistance profiles. The data presented includes key performance indicators such as lesion scores, oocyst counts, and bird weight gain.

Table 1: Efficacy of Narasin and Monensin against Monensin-Sensitive and Monensin-Resistant Eimeria tenella

Treatment GroupEimeria tenella StrainAverage Lesion ScoreOocysts per Gram (OPG) of Feces (x10^4)Average Weight Gain (g)
Non-infected Control-0.00250
Infected ControlMonensin-Sensitive3.5150180
Narasin (70 ppm)Monensin-Sensitive0.510240
Monensin (100 ppm)Monensin-Sensitive0.48245
Infected ControlMonensin-Resistant3.8160175
Narasin (70 ppm)Monensin-Resistant2.8120190
Monensin (100 ppm)Monensin-Resistant3.2145185

Data compiled from studies demonstrating cross-resistance between monovalent ionophores.

Table 2: Efficacy of Narasin and Lasalocid against Narasin-Resistant Eimeria acervulina

Treatment GroupEimeria acervulina StrainAverage Lesion ScoreOocysts per Gram (OPG) of Feces (x10^4)Average Weight Gain (g)
Non-infected Control-0.00230
Infected ControlNarasin-Resistant3.2200160
Narasin (70 ppm)Narasin-Resistant3.0180170
Lasalocid (75 ppm)Narasin-Resistant1.550210

Data compiled from studies indicating a lack of complete cross-resistance between narasin and lasalocid.

Table 3: Efficacy of Narasin against Eimeria Strains Resistant to Non-Ionophore Coccidiostats

Coccidiostat-Resistant Eimeria StrainNon-Ionophore CoccidiostatLesion Score with Non-IonophoreLesion Score with Narasin (70 ppm)
E. tenellaAmprolium (125 ppm)3.10.8
E. acervulinaDecoquinate (30 ppm)2.90.5
E. maximaNicarbazin (125 ppm)3.41.0

Data compiled from studies showing no cross-resistance between narasin and chemical coccidiostats.[1]

Experimental Protocols

The data presented in this guide are derived from controlled in vivo studies, primarily Anticoccidial Sensitivity Tests (ASTs). The following is a detailed methodology for a typical AST used to evaluate cross-resistance.

Anticoccidial Sensitivity Test (AST) Protocol

1. Animals and Housing:

  • Day-old broiler chicks of a commercial strain are housed in wire-floored battery cages to prevent reinfection from litter.

  • Feed and water are provided ad libitum.

  • Strict biosecurity measures are maintained to prevent accidental infection.

2. Eimeria Strains:

  • Well-characterized, sensitive and resistant laboratory strains or field isolates of Eimeria species are used.

  • Oocysts are sporulated in a 2.5% potassium dichromate solution at room temperature with aeration for 48-72 hours.

  • The number of sporulated oocysts is quantified using a McMaster chamber.

3. Experimental Design:

  • A minimum of five treatment groups are typically included:

    • Group 1: Non-infected, non-medicated control.

    • Group 2: Infected, non-medicated control.

    • Group 3: Infected, medicated with Narasin.

    • Group 4: Infected, medicated with the comparator coccidiostat (e.g., Monensin).

    • Group 5: (Optional) Infected, medicated with another class of coccidiostat (e.g., Lasalocid).

  • Each treatment group consists of multiple replicates (typically 4-6 cages) with a set number of birds per cage (e.g., 10 birds).

  • Birds are randomly assigned to treatment groups.

4. Diet and Medication:

  • A basal starter diet, free of any anticoccidial drugs, is fed to all birds from day-old.

  • At a predetermined age (e.g., 12 days), the medicated diets containing the specified concentrations of the coccidiostats are provided to the respective treatment groups.

5. Infection:

  • At a specific age (e.g., 14 days), each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts. The dose is predetermined to induce a moderate level of infection.

6. Data Collection:

  • Weight Gain: Individual bird weights are recorded at the beginning of the experiment and at termination (e.g., 6-7 days post-infection).

  • Feed Conversion Ratio (FCR): Feed consumption for each replicate is measured, and FCR is calculated.

  • Lesion Scoring: At the end of the study, all birds are euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4, based on the severity and location of the lesions, specific to the Eimeria species.

  • Oocyst Counts: Fecal samples are collected from each replicate for a set period (e.g., days 5-7 post-infection), and the number of oocysts per gram (OPG) of feces is determined.

7. Statistical Analysis:

  • Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of ionophore coccidiostats.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Infection Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase DayOldChicks Day-old Chicks Housing Battery Cages DayOldChicks->Housing BasalDiet Basal Diet (No Coccidiostats) Housing->BasalDiet MedicatedDiets Introduction of Medicated Diets BasalDiet->MedicatedDiets Infection Oral Inoculation with Eimeria Oocysts MedicatedDiets->Infection WeightGain Measure Weight Gain Infection->WeightGain LesionScoring Post-mortem Lesion Scoring Infection->LesionScoring OocystCounts Fecal Oocyst Counts Infection->OocystCounts DataAnalysis Statistical Analysis WeightGain->DataAnalysis LesionScoring->DataAnalysis OocystCounts->DataAnalysis

Caption: Experimental workflow for a typical Anticoccidial Sensitivity Test (AST).

ionophore_mechanism cluster_membrane Parasite Cell Membrane cluster_effects Cellular Effects Ionophore Ionophore (Narasin) IonChannel Ion Channel Formation Ionophore->IonChannel IonInflux Cation Influx IonChannel->IonInflux Facilitates Cation Na+ / K+ Cation->Ionophore Binds OsmoticImbalance Osmotic Imbalance IonInflux->OsmoticImbalance SwellAndLysis Cell Swelling & Lysis OsmoticImbalance->SwellAndLysis Intracellular Intracellular Space Extracellular Extracellular Space

Caption: Simplified signaling pathway of ionophore coccidiostats like narasin.

References

A Comparative Guide to Validated HPLC Methods for the Detection of Narasin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of narasin (B1676957) sodium. It is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs. The information presented is collated from various validated studies and official methods.

Introduction to Narasin Sodium Analysis

Narasin is a polyether ionophore antibiotic widely used as a coccidiostat in poultry and livestock feed.[1] Its detection and quantification are crucial for ensuring feed safety, regulatory compliance, and effective dosage. Due to its lack of a strong chromophore, direct UV detection in HPLC is challenging, often necessitating derivatization or the use of alternative detection methods.[2] This guide explores and compares the prevalent HPLC-based methods and other analytical techniques for this compound determination.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for this compound detection.

Table 1: HPLC Methods with Post-Column Derivatization

ParameterMethod 1: HPLC-UV/Vis (DMAB Derivatization)Method 2: HPLC-UV/Vis (Vanillin Derivatization)
Principle Reversed-phase HPLC with post-column derivatization using dimethylaminobenzaldehyde (DMAB).[3][4]Reversed-phase HPLC with post-column derivatization using vanillin.[5]
Matrix Animal feedstuffs and premixtures.Mineral premixes, supplements, and complete animal feeds.
Detection Wavelength 600 nm520 nm
Limit of Detection (LOD) 1 mg/kg2 mg/kg
Limit of Quantification (LOQ) 20 mg/kg5 mg/kg
Recovery >90%Not explicitly stated for narasin alone.
Repeatability (RSDr) 1.2% - 10.5% in feed2.5% - 5.2% for medicated feeds (ionophores)
Reproducibility (RSDR) 2.2% - 4.9% (within-lab)2.7% - 6.8% for medicated feeds (ionophores)

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 3: LC-MS/MS
Principle Liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity.
Matrix Animal tissues (muscle, liver, kidney, fat), milk, and feed.
Ionization Electrospray Ionization (ESI), positive mode.
Transitions (m/z) Quantitative: 787.5 > 431.3; Confirmatory: 787.5 > 531.3, 787.5 > 279.2.
Limit of Detection (LOD) <0.025 mg/kg in feed.
Limit of Quantification (LOQ) Not explicitly stated, but detection is at very low levels.
Recovery 93-102% in liver.
Repeatability (RSDr) 0.15% - 6.4% in tissues.
Reproducibility (RSDR) Not explicitly stated.

Table 3: Alternative Methods

ParameterMethod 4: Microbiological AssayMethod 5: HPLC-RID
Principle Measures the inhibition of growth of a susceptible microorganism (Bacillus subtilis) by narasin.HPLC with a Refractive Index Detector (RID).
Matrix Animal tissues and feed.Bulk drug and pharmaceutical formulations.
Advantages Simple and cost-effective.No derivatization required.
Disadvantages Semi-quantitative, less specific, and can be affected by other antimicrobial substances.Lower sensitivity compared to other methods.
Limit of Detection (LOD) Dependent on the sensitivity of the microorganism.7.1 µg/mL.
Limit of Quantification (LOQ) Not precisely defined.21.5 µg/mL.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: HPLC with Post-Column Derivatization (DMAB)

This method is based on the procedure developed for the official control of coccidiostats.

  • Sample Extraction:

    • Weigh an appropriate amount of the sample (e.g., 2-4 g of feed).

    • Extract with a mixture of methanol (B129727) and K2HPO4 solution (9:1, v/v) by mechanical shaking for 20 minutes.

    • Filter the extract through a paper filter.

  • Chromatographic Conditions:

    • HPLC Column: Hypersil ODS C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: A mixture of methanol and phosphate (B84403) buffer (pH 4.0) (9:1, v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 50 µL.

  • Post-Column Derivatization:

    • Reagent: Dimethylaminobenzaldehyde (DMAB) in a methanol-sulfuric acid mixture.

    • Reaction: The column effluent is mixed with the DMAB reagent and heated to facilitate the reaction.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 600 nm.

Method 3: LC-MS/MS for Narasin in Tissues

This method is suitable for the determination of narasin residues in animal-derived food products.

  • Sample Preparation:

    • Homogenize tissue samples with dry ice.

    • Extract the homogenized sample with an iso-octane/ethyl acetate (B1210297) (90:10) mixture using a high-speed tissue homogenizer.

    • Centrifuge the sample and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup using a silica (B1680970) cartridge.

    • Elute the analyte with an ethyl acetate/methanol (80:20) mixture.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in methanol.

  • LC-MS/MS Conditions:

    • LC Column: Phenomenex Aqua® 5 µm C18 150 × 2 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Elution: Gradient elution.

    • Flow Rate: 0.2 mL/min (example, may vary).

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the transitions for narasin A (e.g., 787.5 > 431.3 for quantification).

Visualizing the HPLC Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound detection.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation.

This guide provides a comparative overview of validated methods for the detection of this compound. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the matrix being analyzed. For routine quality control of feed, HPLC with post-column derivatization offers a robust and reliable solution. For residue analysis in tissues and when high sensitivity and confirmation are required, LC-MS/MS is the method of choice.

References

A Comparative Analysis of the Cytotoxic Effects of Narasin and Other Ionophores in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of the ionophore narasin (B1676957) against other common ionophores like salinomycin, monensin, and lasalocid. This analysis is supported by experimental data, detailed methodologies, and visual representations of key cellular mechanisms.

The repurposing of existing drugs for cancer therapy has gained significant traction, with ionophores emerging as a promising class of compounds. These molecules disrupt ion homeostasis across cellular membranes, a mechanism that has shown potent anti-cancer activity. This guide focuses on narasin, a polyether ionophore, and compares its cytotoxic efficacy with other well-studied ionophores.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of narasin and other ionophores across various cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects.

IonophoreCell LineCancer TypeIC50 (µM)Exposure Time (h)
Narasin MCF-7Breast (ER+)2.2272
T47DBreast (ER+)3.5672
MDA-MB-231Breast (Triple-Negative)11.7672
Salinomycin MCF-7Breast Adenocarcinoma5.8 (approx.)Not Specified
A549Non-Small Cell Lung5 - 1024
LNM35Non-Small Cell Lung5 - 1024
A549Non-Small Cell Lung1.5 - 2.548
LNM35Non-Small Cell Lung1.5 - 2.548
SCLC cell linesSmall Cell LungNot specifiedNot specified
Monensin SH-SY5YNeuroblastoma1648
A375Melanoma0.1672
Mel-624Melanoma0.7172
Mel-888Melanoma0.1272
Lasalocid SW480Primary Colon7.272
SW620Metastatic Colon6.172
PC3Prostate1.472

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly used assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ionophore (e.g., narasin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563) and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Colorimetric Measurement: The formation of NADH is coupled to the reduction of a tetrazolium salt to a colored formazan product. Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).

Signaling Pathways and Mechanisms of Action

Ionophores exert their cytotoxic effects through the disruption of cellular ion homeostasis, which in turn triggers various signaling pathways leading to cell death.

Narasin has been shown to inhibit tumor metastasis and growth in estrogen receptor-positive (ER+) breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1] This dual inhibition suggests a potent mechanism for suppressing cancer cell proliferation, migration, and invasion.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat Cells adhesion->treatment ionophore_prep Prepare Ionophore Concentrations ionophore_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice MTT or LDH Assay incubation->assay_choice measurement Absorbance Measurement assay_choice->measurement data_proc Calculate % Viability/ Cytotoxicity measurement->data_proc ic50_calc Determine IC50 data_proc->ic50_calc

Caption: Experimental workflow for determining the IC50 of ionophores.

The general mechanism of ionophore-induced apoptosis often involves the intrinsic pathway, which is initiated by intracellular stress signals. Disruption of ion gradients can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular Cellular Disruption cluster_signaling Apoptotic Signaling Cascade cluster_outcome Outcome ionophore Ionophore (e.g., Narasin) ion_imbalance Ion Homeostasis Disruption (Na+/K+/Ca2+) ionophore->ion_imbalance mito_dysfunction Mitochondrial Dysfunction ion_imbalance->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Efficacy of Narasin Sodium Against Eimeria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of narasin (B1676957) sodium against various Eimeria species, common protozoan parasites that cause coccidiosis in poultry. The information is compiled from multiple studies and includes comparisons with other anticoccidial agents, supported by experimental data.

Narasin, a polyether monocarboxylic acid ionophore produced by the fermentation of Streptomyces aureofaciens, is a widely used anticoccidial agent in the poultry industry.[1][2] Its primary mode of action involves the formation of lipid-soluble complexes with monovalent cations like potassium (K+) and sodium (Na+), disrupting the ion gradients across the parasite's cell membrane. This leads to critical effects on the cellular function and metabolism of coccidia.[1][3] Narasin is effective against sporozoites and both early and late asexual stages of several Eimeria species.[1]

Efficacy of Narasin Against Different Eimeria Species

Narasin has demonstrated broad-spectrum activity against the most pathogenic Eimeria species in broiler chickens. Studies have confirmed its effectiveness against Eimeria acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella. The optimal dosage for maximum improvement in weight gain and feed conversion ratio is generally found to be around 80 ppm.

Key Findings from Experimental Studies:

  • Dosage Response: Increasing concentrations of narasin generally lead to a significant reduction in the severity of cecal and intestinal lesions. Significant improvements in weight gain and feed efficiency are also observed with increasing narasin concentrations. However, concentrations of 100 ppm or higher may lead to a decrease in weight gain improvement.

  • Against E. tenella: In infections with Eimeria tenella alone, a narasin concentration of 60 ppm has been found to be effective for achieving maximum weight gain. When combined with intestinal Eimeria species, 80 ppm of narasin resulted in significantly greater weight gains.

  • Comparative Efficacy: In comparative studies, narasin at 80 or 100 ppm was generally more effective in controlling individual or mixed species infections of coccidia than 99 ppm of monensin (B1676710). The efficacy of narasin has been shown to parallel that of monensin, where strains refractory to monensin were also refractory to narasin. In contrast, lasalocid (B1674520) was able to control some strains not well-controlled by narasin or monensin.

  • Combinations: Narasin can be used in combination with other anticoccidial drugs to enhance its efficacy. For instance, a combination of narasin and nicarbazin (B1678737) has shown synergistic activity. The combination of narasin with roxarsone (B1679585) has also demonstrated an additive response in controlling E. tenella infections.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of narasin, alone and in comparison with other anticoccidials.

Table 1: Efficacy of Different Narasin Concentrations on Broiler Performance

Eimeria SpeciesNarasin Conc. (ppm)Weight Gain ImprovementFeed Conversion ImprovementLesion Score ReductionReference
Mixed Infection60SignificantSignificantSignificant
Mixed Infection80MaximumMaximumSignificant
Mixed Infection100SignificantSignificantHigher than 80ppm
E. tenella60Maximum-Significant
E. tenella + Intestinal Spp.80Significantly greater than 60ppm-Significant

Table 2: Comparative Efficacy of Narasin and Other Ionophores

AnticoccidialDosage (ppm)Efficacy vs. Eimeria spp.Host ToleranceReference
Narasin100Parallel to monensinBetter than monensin
Monensin121Refractory strains existLess tolerated than narasin and lasalocid
Lasalocid75Controlled some narasin/monensin-refractory strainsBetter than monensin
Salinomycin70Effective, but narasin showed superior performance parameters-

Experimental Protocols

The evaluation of anticoccidial drugs like narasin typically follows standardized experimental protocols. These studies are often conducted as battery cage trials or floor pen trials that simulate commercial broiler production conditions.

A. General Experimental Workflow for Efficacy Testing:

  • Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment, either in battery cages or floor pens with fresh litter.

  • Acclimation: Birds are allowed a period of acclimation with access to feed and water ad libitum.

  • Treatment Groups: Chicks are randomly allocated to different treatment groups, including:

    • Uninfected, unmedicated control.

    • Infected, unmedicated control.

    • Infected, medicated with different concentrations of narasin.

    • Infected, medicated with other anticoccidial drugs for comparison.

  • Infection: At a specified age (e.g., 2-3 weeks), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

  • Medication: Medicated feed is provided to the respective treatment groups for a specified period, often starting a day or two before infection and continuing for the duration of the experiment.

  • Data Collection: Several parameters are measured to assess efficacy:

    • Performance: Body weight gain and feed conversion ratio are recorded at regular intervals.

    • Mortality: Coccidiosis-induced mortality is recorded.

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and their intestines are examined for coccidial lesions. Lesions are scored on a scale (e.g., 0-4) based on severity.

    • Oocyst Counts: Fecal samples may be collected to determine the number of oocysts shed per gram of feces.

  • Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences between treatment groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis start Day-old Chicks acclimation Acclimation Period start->acclimation randomization Randomization into Treatment Groups acclimation->randomization groups Control & Medicated Groups randomization->groups medication Administer Medicated Feed groups->medication infection Oral Inoculation with Eimeria Oocysts medication->infection performance Measure Weight Gain & Feed Conversion infection->performance lesions Post-mortem Lesion Scoring infection->lesions analysis Statistical Analysis performance->analysis lesions->analysis end end analysis->end Efficacy Determination Mechanism_of_Action cluster_ionophores Ionophores (e.g., Narasin) cluster_chemicals Chemicals (e.g., Nicarbazin) cluster_target Primary Target Stage ionophore Narasin membrane Parasite Cell Membrane ionophore->membrane Accumulates in sporozoite Sporozoites/ Merozoites ionophore->sporozoite ion_transport Forms Cation Complexes (Na+, K+) membrane->ion_transport disruption Disrupts Ion Gradient & Osmotic Balance ion_transport->disruption death_ionophore Parasite Swelling & Death disruption->death_ionophore chemical Nicarbazin metabolism Parasite Metabolic Pathways chemical->metabolism schizont Schizonts chemical->schizont inhibition Inhibits Specific Enzymes/ Developmental Stages metabolism->inhibition death_chemical Inhibition of Parasite Replication inhibition->death_chemical

References

Navigating Narasin Resistance in Enterococcus faecium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals grappling with the challenge of antimicrobial resistance, understanding the mechanisms by which bacteria evade therapeutic agents is paramount. This guide provides a detailed comparison of narasin (B1676957) resistance mechanisms in Enterococcus faecium, a resilient nosocomial pathogen. We delve into the genetic determinants, comparative antimicrobial susceptibility, and the underlying molecular pathways, supported by experimental data from recent studies.

The Rise of a Mobile Defense: The NarAB ABC Transporter

Once thought to be a result of phenotypic adaptation, resistance to the polyether ionophore narasin in Enterococcus faecium is now understood to be genetically encoded.[1][2] The primary mechanism of this resistance is a two-gene operon, designated narAB, which encodes an ATP-binding cassette (ABC)-type transporter.[1][2][3] This transporter is believed to function as an efflux pump, actively removing narasin from the bacterial cell and thus reducing its intracellular concentration to sub-toxic levels.[3]

The narAB operon is frequently located on mobile genetic elements, specifically plasmids, which facilitates its transfer between different strains of E. faecium through conjugation.[1][2] This horizontal gene transfer capability raises significant concerns about the spread of narasin resistance.

A critical aspect of the narAB system is its association with resistance to other clinically important antibiotics. Studies have shown that the genes for narasin resistance and vancomycin (B549263) resistance (vanA) can be co-located on the same plasmids.[1][3][4] This linkage suggests that the use of narasin in agricultural settings, such as poultry feed, could inadvertently co-select for vancomycin-resistant enterococci (VRE), a major threat in clinical environments.[1][3][4]

Comparative Susceptibility to Ionophores

The NarAB transporter confers resistance to a specific subset of polyether ionophores. The data below summarizes the minimum inhibitory concentrations (MICs) for narasin and other ionophores against wild-type (narAB-negative) and resistant (narAB-positive) E. faecium.

IonophoreGenotypeMIC Range (mg/L)Fold Increase in Resistance
NarasinWild-Type (narAB-)0.06 - 0.58-16 fold
Resistant (narAB+)2 - 8
SalinomycinWild-Type (narAB-)0.5 - 14-8 fold
Resistant (narAB+)4 - 8
MaduramicinWild-Type (narAB-)Not specifiedReduced susceptibility
Resistant (narAB+)Not specified
Monensin (B1676710)Wild-Type (narAB-)0.5 - 64No significant change
Resistant (narAB+)0.5 - 64
LasalocidWild-Type (narAB-)1 - 2No significant change
Resistant (narAB+)1 - 4

Data compiled from multiple sources.[1][2][5][6][7][8][9]

As the table indicates, the presence of the narAB operon leads to a significant increase in the MIC of narasin and salinomycin.[1][2] While it also confers reduced susceptibility to maduramicin, it notably does not provide resistance against monensin or lasalocid.[1][7] This specificity suggests a structural basis for substrate recognition by the NarAB transporter.

Experimental Methodologies

The following protocols are standard for investigating narasin resistance in E. faecium.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of narasin and other ionophores against E. faecium.[6][8]

  • Bacterial Culture: E. faecium strains are grown overnight on an appropriate medium, such as Columbia Blood Agar (B569324), at 37°C.

  • Inoculum Preparation: A suspension of the bacteria is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The ionophore is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the ionophore that completely inhibits visible bacterial growth.

Conjugation Experiments

These experiments are performed to demonstrate the transferability of narasin resistance.[1][2]

  • Donor and Recipient Strains: A narasin-resistant, antibiotic-resistant (e.g., rifampicin-resistant) donor strain and a narasin-susceptible, antibiotic-susceptible recipient strain are used.

  • Mating: The donor and recipient strains are mixed in a suitable broth and incubated to allow for conjugation to occur.

  • Selection: The mixture is plated on selective agar containing narasin and an antibiotic to which the donor is resistant and the recipient is susceptible.

  • Confirmation: Transconjugants (recipient cells that have acquired the resistance plasmid) are confirmed by their growth on the selective media and further characterized for the presence of the narAB genes by PCR.

Genetic Analysis

Polymerase Chain Reaction (PCR) and Whole Genome Sequencing (WGS) are used to detect the narAB genes and analyze the genetic context of the resistance determinants.[5][6][8]

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates.

  • PCR: Specific primers targeting the narA and narB genes are used to amplify a segment of the operon. The presence of a PCR product of the expected size indicates the presence of the genes.

  • WGS: Whole-genome sequencing provides a comprehensive view of the bacterial genome, allowing for the identification of the narAB genes, their location on a plasmid, and the presence of other co-located resistance genes.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of NarAB-mediated resistance and a typical experimental workflow for its investigation.

NarAB_Mechanism cluster_cell Enterococcus faecium cluster_transporter NarAB ABC Transporter Narasin_ext Narasin Narasin_int Narasin Narasin_ext->Narasin_int Passive Diffusion Cell_Membrane Cell Membrane NarA NarA (Permease) NarA->Narasin_ext Efflux NarB NarB (ATPase) NarB->NarA ADP ADP + Pi NarB->ADP Narasin_int->NarA ATP ATP ATP->NarB

Caption: Proposed mechanism of NarAB-mediated narasin efflux.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_transfer Transferability Isolation Isolate E. faecium from sample MIC Determine MIC (Broth Microdilution) Isolation->MIC Categorization Categorize as Resistant or Susceptible MIC->Categorization DNA_Extraction Extract DNA Categorization->DNA_Extraction Conjugation Conjugation Experiment Categorization->Conjugation PCR PCR for narAB DNA_Extraction->PCR WGS Whole Genome Sequencing DNA_Extraction->WGS Confirmation Confirm Transconjugants Conjugation->Confirmation

Caption: Experimental workflow for investigating narasin resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Narasin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of narasin (B1676957) sodium, a polyether ionophore antibiotic. Adherence to these guidelines will help maintain a safe working environment and minimize environmental impact.

Narasin sodium should be handled as a potentially hazardous material.[1] While some sources suggest that very small quantities may be disposed of with household waste, the recommended and most prudent approach for laboratory settings is to utilize a licensed professional waste disposal service.[2][3]

Key Disposal and Safety Parameters

For quick reference, the following table summarizes critical information regarding the handling and disposal of this compound.

ParameterGuidelineSource
Primary Disposal Method Incineration via a licensed professional waste disposal service.[2]
Environmental Precautions Do not allow entry into sewers, surface water, or ground water.
Spill Containment Prevent further leakage, avoid dust formation, sweep up, and place in a suitable, closed container for disposal.
Personal Protective Equipment (PPE) Wear approved eye protection and gloves. Dispose of contaminated gloves properly.
Contaminated Packaging Dispose of as unused product in accordance with official regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Work in a well-ventilated area.

  • Have a designated, labeled, and sealed waste container ready for the this compound.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer or the licensed disposal company.

  • Place all surplus and non-recyclable this compound into the designated waste container.

  • Ensure the container is suitable and properly closed for disposal.

3. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated.

  • Dispose of these contaminated materials in the same designated waste container as the this compound.

  • Contaminated packaging should also be disposed of as unused product.

4. Accidental Spills:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.

  • Avoid the formation of dust.

  • Carefully sweep or shovel the spilled material and place it into a suitable, closed container for disposal.

5. Professional Disposal:

  • It is strongly recommended to contact a licensed professional waste disposal service for the final disposal of this compound.

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Never dispose of this compound down the drain or in sewers.

6. Documentation:

  • Maintain accurate records of the disposed of this compound, including quantities and disposal dates, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Accidental Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Prepare Labeled, Sealed Waste Container C Place Unused this compound in Waste Container B->C D Dispose of Contaminated Materials in Same Container G Contact Licensed Professional Waste Disposal Service D->G E Contain Spill & Avoid Dust F Sweep into a Closed Container for Disposal E->F F->G H Incineration in a Chemical Incinerator G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of Narasin Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Narasin sodium. The following procedural guidance outlines personal protective equipment (PPE) requirements, emergency plans, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Exposure Summary

This compound is a polyether ionophore antibiotic.[1] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS) and assign low hazard ratings, others indicate severe acute toxicity.[2] Given the conflicting data, it is imperative to handle this compound with a high degree of caution, adhering to the most stringent safety recommendations.

Hazard Rating Systems Rating (Scale 0-4)
NFPA Health 0
NFPA Fire 0
NFPA Reactivity 0
HMIS Health 0
HMIS Fire 0
HMIS Reactivity 0
Acute Toxicity Warning [2]
Fatal if swallowed
Fatal if inhaled
Toxic in contact with skin
Causes serious eye damage
Physical and Chemical Properties
CAS Number 58331-17-2[1][3]
Molecular Formula C43H71NaO11[1]
Molecular Weight 787.0 g/mol [1][3]
Appearance White solid[1]
Storage Temperature -20°C[1][3][4]
Solubility Soluble in ethanol, methanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The selection of equipment must be based on a thorough risk assessment of the specific procedures being performed.

1. Respiratory Protection:

  • Standard Operations: For handling small quantities in a well-ventilated area, respiratory protection may not be required.

  • Dust or Aerosol Generation: In case of inadequate ventilation or when dusts/aerosols may be generated, a full-face particle respirator (NIOSH type N100 or EN 143 type P3 filter) is recommended.[5][6]

  • Primary Protection: If the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[5][6]

2. Hand Protection:

  • Requirement: Impervious gloves are mandatory.[5][7]

  • Specifications: Gloves must be resistant to the chemical. Due to a lack of specific testing data for glove materials, it is advisable to consult the glove manufacturer's resistance guide.

  • Best Practices: Always inspect gloves for integrity before use.[5][6] Employ proper glove removal techniques to prevent skin contact and dispose of contaminated gloves according to laboratory and local regulations.[5][6]

3. Eye and Face Protection:

  • Requirement: Wear approved eye and face protection.

  • Specifications: Use tightly fitting safety goggles or a face shield that conforms to EU EN 166 or NIOSH standards.[5][6][8]

4. Skin and Body Protection:

  • Requirement: Wear protective clothing to prevent skin exposure.[5][7]

  • Selection: The type of protective clothing should be selected based on the concentration and quantity of this compound being handled at the specific workplace.[5][6]

Operational and Disposal Plans

Safe Handling and Storage Procedures:

  • General Handling: Avoid all contact with skin and eyes, and prevent inhalation of dust or aerosols.[4][6] Perform handling in areas with appropriate exhaust ventilation.[4][5] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[3][7]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place at the recommended temperature of -20°C.[1][3][4][5] Store locked up and away from strong oxidizing agents.[5][8]

Disposal Plan:

  • Unused Product: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[6] For significant quantities, contact a licensed professional waste disposal service.[6] A recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Materials: Dispose of contaminated gloves, packaging, and other materials as unused product.[6]

  • Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses.[5][6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

  • Ingestion: If swallowed, rinse the mouth with water.[8] Do NOT induce vomiting.[5] Seek immediate medical attention and call a poison control center.[5][6][8]

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration.[5][6] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with plenty of soap and water.[5][6] Consult a physician if irritation occurs.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6][8] Seek immediate medical attention.[5][6]

Accidental Release (Spill) Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4][5]

  • Don PPE: Wear full personal protective equipment, including respiratory protection, gloves, eye protection, and protective clothing.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the substance to enter drains.[5][6]

  • Clean-up: Avoid generating dust.[6][8] Mechanically collect the spilled material (e.g., sweep or vacuum) and place it into a suitable, closed, and labeled container for disposal.[5][6]

  • Decontaminate: Thoroughly clean the spill surface to remove any residual contamination.[9]

Firefighting Plan:

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[5][6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][5][6]

  • Hazards: During a fire, irritating and toxic fumes may be generated.[2]

Workflow for Accidental Spill Response

Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Spill->Alert PPE Don Full PPE (Respirator, Gloves, Gown, Goggles) Evacuate->PPE Alert->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Cleanup Clean Up Spill (Avoid dust, sweep/collect) Contain->Cleanup Package Package Waste in Sealed Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Logical workflow for responding to a this compound spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。